molecular formula C9H10O B7801086 (1R,2R)-(+)-1-Phenylpropylene oxide

(1R,2R)-(+)-1-Phenylpropylene oxide

Cat. No.: B7801086
M. Wt: 134.17 g/mol
InChI Key: YVCOJTATJWDGEU-APPZFPTMSA-N
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Description

(1R,2R)-(+)-1-Phenylpropylene oxide is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-(+)-1-Phenylpropylene oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-(+)-1-Phenylpropylene oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R)-2-methyl-3-phenyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCOJTATJWDGEU-APPZFPTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14212-54-5
Record name (2R,3R)-2-Methyl-3-phenyloxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-(+)-1-Phenylpropylene oxide
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Foundational & Exploratory

chemical structure and stereochemistry of (1R,2R)-(+)-1-Phenylpropylene oxide

[1][2]

Chemical Identity & Structural Analysis[2][3][4][5]

(1R,2R)-(+)-1-Phenylpropylene oxide is the precise stereoisomer of the epoxide derived from trans-

Nomenclature and Identifiers
  • IUPAC Name: (2R,3R)-2-methyl-3-phenyloxirane[1]

  • Common Name: (1R,2R)-trans-

    
    -methylstyrene oxide
    
  • CAS Number: 14212-54-5[2][1][3][4]

  • Molecular Formula:

    
    [1][3][4][5][6]
    
  • Molecular Weight: 134.18 g/mol [5]

Stereochemical Configuration

The (1R,2R) designation confirms a trans relationship between the phenyl and methyl substituents on the oxirane ring.

  • C1 (Benzylic): Bonded to the phenyl group. Configuration (R) .

  • C2 (Homobenzylic): Bonded to the methyl group. Configuration (R) .

  • Optical Rotation:

    
     (neat) or 
    
    
    (benzene). The positive sign (+) is characteristic of the (1R,2R) enantiomer.

Strain & Conformation: The oxirane ring possesses significant angle strain (~27 kcal/mol), driving its reactivity. In the trans-(1R,2R) isomer, the bulky phenyl and methyl groups adopt a pseudo-equatorial orientation to minimize 1,2-steric repulsion, making this isomer thermodynamically more stable than its cis counterpart, yet highly reactive toward nucleophiles due to ring strain.

Physical Properties Table
PropertyValueNote
Physical State Colorless Liquid
Boiling Point 201–207 °CAtmospheric pressure
Density 1.006 g/mLat 25 °C
Refractive Index

1.518
Flash Point 68.9 °C
Solubility Soluble in alcohols, ethers, DCMImmiscible with water

Synthetic Pathways & Enantioselective Catalysis[4][5][10][11]

Synthesizing the (1R,2R) isomer with high enantiomeric excess (ee) requires distinguishing between cis and trans olefin precursors. While Jacobsen’s Mn-salen catalyst is legendary for cis-alkenes, the Shi Epoxidation is the gold standard for generating (1R,2R)-trans-epoxides from trans-

The Shi Epoxidation Protocol (Dominant Pathway)

This method utilizes a fructose-derived chiral ketone catalyst and Oxone (potassium peroxymonosulfate) as the oxidant.

  • Substrate: trans-

    
    -Methylstyrene.[7]
    
  • Catalyst: D-Epoxone (derived from D-Fructose).

  • Oxidant: Oxone (

    
    ).
    
  • Mechanism: The ketone forms a chiral dioxirane intermediate in situ. The trans-olefin approaches the dioxirane in a spiro-transition state that minimizes steric clash, delivering oxygen to the Re,Re-face.

Step-by-Step Protocol:

  • Preparation: Dissolve trans-

    
    -methylstyrene in acetonitrile/dimethoxymethane (1:2) buffer (
    
    
    using
    
    
    /AcOH).
  • Catalyst Addition: Add 30 mol% of the fructose-derived ketone.

  • Oxidation: Add aqueous Oxone and KOH simultaneously dropwise at -10 °C to maintain pH.

  • Quench & Isolation: Extract with pentane, wash with brine, and purify via silica gel chromatography (buffered with 1%

    
     to prevent acid-catalyzed ring opening).
    
  • Validation: Expect >90% yield and >90% ee.

Hydrolytic Kinetic Resolution (HKR)

If starting from racemic trans-1-phenylpropylene oxide, Jacobsen’s HKR is the method of choice to isolate the (1R,2R) enantiomer.

  • Catalyst: (S,S)-Co(salen) complex.

  • Process: The catalyst selectively hydrolyzes the (1S,2S) enantiomer to the diol, leaving the (1R,2R)-epoxide unreacted with high optical purity (>99% ee).

SynthesisPathwayscluster_ShiPathway A: Shi Asymmetric Epoxidationcluster_HKRPathway B: Hydrolytic Kinetic Resolution (HKR)StartStart: trans-beta-MethylstyreneShiCatCat: Fructose-derived KetoneOxidant: Oxone, pH 10.5Start->ShiCatTS_ShiSpiro-Transition State(Re,Re-face attack)ShiCat->TS_ShiStereoselective Oxygen TransferTargetTarget: (1R,2R)-(+)-1-Phenylpropylene oxide(>95% ee)TS_Shi->TargetStereoselective Oxygen TransferRacemicRacemic Epoxide MixtureCoSalenCat: (S,S)-Co(salen)Reagent: 0.55 eq H2ORacemic->CoSalenDiolByproduct: (1S,2S)-DiolCoSalen->DiolHydrolysisCoSalen->TargetKinetic Resolution (Residue)

Figure 1: Synthetic workflows for obtaining (1R,2R)-1-Phenylpropylene oxide via Asymmetric Epoxidation (Shi) or Kinetic Resolution (HKR).

Reactivity & Regioselective Ring Opening

The utility of (1R,2R)-1-phenylpropylene oxide lies in its regiodivergent ring-opening capabilities. The outcome is dictated by the interplay between electronic activation (benzylic) and steric hindrance (homobenzylic).

Electronic vs. Steric Control[4]
  • Site A (Benzylic, C1): Electronically activated. The phenyl ring stabilizes the developing positive charge in the transition state (carbocation character). Favored under acidic/Lewis acid conditions.

  • Site B (Homobenzylic, C2): Sterically less hindered (Methyl vs Phenyl). Favored under basic/nucleophilic conditions (

    
    ).
    
Experimental Scenarios
Scenario A: Basic Conditions (Classical

)
  • Reagents: NaOMe/MeOH or Sodium Azide (

    
    ).
    
  • Mechanism: Strong nucleophile attacks the least hindered carbon.[8]

  • Major Product: Attack at C2 (Methyl-bearing carbon) .

  • Inversion: Inversion of configuration at C2; C1 remains (R).

  • Product: (1R,2S)-2-substituted-1-phenylpropan-1-ol.

Scenario B: Acidic/Borderline Conditions (Electronic Control)
  • Reagents: MeOH/

    
     or weak nucleophiles with Lewis Acids.
    
  • Mechanism: Protonation of oxygen weakens the C-O bond. The C1-O bond breaks more easily due to benzylic resonance stabilization.

  • Major Product: Attack at C1 (Benzylic carbon) .

  • Inversion: Inversion of configuration at C1; C2 remains (R).

  • Product: (1S,2R)-1-substituted-1-phenylpropan-2-ol.

Regioselectivitycluster_AcidAcidic/Lewis Acid (Electronic Control)cluster_BaseBasic/Strong Nuc (Steric Control)Epoxide(1R,2R)-1-Phenylpropylene oxidePath1Benzylic Attack (C1)Epoxide->Path1H+ / Lewis AcidPath2Homobenzylic Attack (C2)Epoxide->Path2Nu- (e.g., N3-, RO-)Prod1Product: (1S,2R)-Isomer(Inversion at C1)Path1->Prod1Prod2Product: (1R,2S)-Isomer(Inversion at C2)Path2->Prod2

Figure 2: Regioselective ring-opening pathways. Acidic conditions favor benzylic attack (C1), while basic conditions favor terminal attack (C2).

Pharmaceutical Applications

(1R,2R)-1-Phenylpropylene oxide serves as a critical chiral scaffold in drug development.

  • 
    -Amino Alcohols:  Ring opening with amines yields chiral amino alcohols (e.g., norephedrine analogues), which are pharmacophores in sympathomimetic drugs.
    
  • Dapoxetine Synthesis: The structure is a known impurity precursor and stereochemical reference standard in the synthesis of Dapoxetine (SSRI), ensuring enantiomeric purity in the final API.

  • Enzyme Inhibition Studies: Used as a probe to map the active sites of epoxide hydrolases, determining the stereospecificity of metabolic pathways.

References

  • PubChem. (1R,2R)-(+)-1-Phenylpropylene oxide | C9H10O.[1] National Library of Medicine.[6] [Link]

  • Organic Syntheses. Shi Epoxidation: Preparation of (R,R)-trans-beta-Methylstyrene Oxide. Org. Synth. 2003, 80, 9. [Link]

  • NIST Chemistry WebBook. (1R,2R)-(+)-1-Phenylpropylene oxide Properties. [Link]

Technical Guide: Distinguishing (1R,2R) and (1S,2S) Phenylpropylene Oxide Isomers

[1]

Stereochemical Identification & Nomenclature

The core distinction between these isomers lies in their absolute configuration at the epoxide carbons.[1] The molecule consists of an oxirane ring substituted with a phenyl group at C1 and a methyl group at C2.[1]

  • Common Name: trans-

    
    -Methylstyrene oxide[1][2][3]
    
  • IUPAC Name: (2R,3R)-2-methyl-3-phenyloxirane (and its enantiomer)[1][3]

  • Geometry: Both isomers possess a trans relationship between the phenyl and methyl groups.[1] The cis forms correspond to the (1R,2S) and (1S,2R) configurations.[1]

Comparative Properties Table
Property(1R,2R)-Isomer(1S,2S)-Isomer
Configuration (+)-trans(−)-trans
Optical Rotation

+110° (neat); +45.3° (CHCl

)
–110° (neat)
CAS Number 14212-54-54518-66-5
Stereodescriptor (1R, 2R)(1S, 2S)
Biological Activity Slower substrate for StEH1 (Potato EH)Preferred substrate for StEH1 (High rate)
3D Stereochemistry Visualization

The following diagram illustrates the stereochemical relationship. In the (1R,2R) isomer, both the phenyl and methyl groups are oriented in a way that dictates the "clockwise" priority assignment according to Cahn-Ingold-Prelog (CIP) rules, resulting in the (+) rotation.[1]

Isomerscluster_0(1R,2R)-Phenylpropylene Oxide(+)-transcluster_1(1S,2S)-Phenylpropylene Oxide(-)-transR_StructC1 (R): PhenylC2 (R): Methyl(Trans configuration)MirrorMirror PlaneR_Struct->MirrorS_StructC1 (S): PhenylC2 (S): Methyl(Trans configuration)Mirror->S_Struct

Figure 1: Stereochemical relationship between the (1R,2R) and (1S,2S) enantiomers.

Synthesis & Production Strategies

Producing these isomers in high enantiomeric excess (ee) requires asymmetric catalysis.[1] The choice of catalyst determines which enantiomer is dominant.[1]

A. Shi Epoxidation (Access to 1R,2R)

The Shi epoxidation uses a fructose-derived ketone catalyst to achieve high enantioselectivity for trans-olefins.[1]

  • Substrate: trans-

    
    -Methylstyrene.[1][3][4]
    
  • Catalyst: D-Fructose-derived ketone (Shi Catalyst 1).[1]

  • Oxidant: Oxone (Potassium peroxymonosulfate).[1]

  • Outcome: Yields (1R,2R)-phenylpropylene oxide with >90% ee.[1][5]

B. Jacobsen Epoxidation (Access to 1S,2S)

Using the (S,S)-Jacobsen Mn(III) salen catalyst typically favors the formation of the (1S,2S) epoxide from the corresponding olefin, although enantioselectivities for trans-alkenes are generally lower compared to cis-alkenes or the Shi method.[1]

C. Hydrolytic Kinetic Resolution (HKR)

Enzymatic hydrolysis is a powerful method to isolate pure enantiomers from a racemic mixture.[1]

  • Enzyme: Solanum tuberosum Epoxide Hydrolase (StEH1).[1]

  • Mechanism: StEH1 shows a strong preference for the (1S,2S) enantiomer.[1]

  • Process: In a racemic mixture, the enzyme rapidly hydrolyzes the (1S,2S) isomer into the corresponding diol.[1] The (1R,2R) isomer remains unreacted and can be recovered in high purity (kinetic resolution).[1]

Reactivity & Biological Implications

The chemical reactivity of the isomers is identical toward achiral reagents (e.g., strong acids, nucleophiles like amines in achiral solvents).[1] However, their interaction with biological systems is distinct.[1]

Enzymatic Hydrolysis Mechanism

Epoxide hydrolases (EHs) attack the epoxide ring to form diols.[1] The regioselectivity (which carbon is attacked) and enantioselectivity depend on the isomer.[1]

  • Regioselectivity: Nucleophilic attack usually occurs at the benzylic carbon (C1) due to the stabilization of the developing positive charge in the transition state.[1]

  • Stereochemistry of Opening: The attack is an

    
    -like process, resulting in inversion  of configuration at the attacked carbon.[1]
    
Reaction Pathway Diagram[1]

Hydrolysiscluster_mechanismEnzymatic Hydrolysis (StEH1)Substrate_SS(1S,2S)-Epoxide(Fast Substrate)IntermediateBenzylic Attack (C1)Inversion of C1Substrate_SS->IntermediatePreferredPathSubstrate_RR(1R,2R)-Epoxide(Slow Substrate)Product_RR_pathMixed Diols(Slow/Low Yield)Substrate_RR->Product_RR_pathSlowProduct_RS(1R,2S)-Diol(Major Product from S,S)Intermediate->Product_RS

Figure 2: Kinetic resolution pathway showing the preferential hydrolysis of the (1S,2S) isomer.

Analytical Characterization

Distinguishing the isomers requires chiral analytical techniques.[1][6] Standard NMR or IR will not differentiate them.[1]

Chiral HPLC/GC Methods[1]
  • Column: Chiralcel OD-H or Chiralpak AD-H (HPLC); Cyclodextrin-based phases (GC like

    
    -DEX).[1]
    
  • Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 to 99:1).[1]

  • Detection: UV at 254 nm (phenyl chromophore).[1]

  • Elution Order: Depends on the specific column, but typically well-resolved. For Chiralcel OD, the (1R,2R) and (1S,2S) forms will have distinct retention times.[1]

Optical Rotation

A polarimeter is the simplest verification tool if the sample is chemically pure.[1]

  • Positive (+) rotation: Indicates (1R,2R).[1]

  • Negative (-) rotation: Indicates (1S,2S).[1][7][8][9]

Experimental Protocols

Protocol A: Synthesis of (1R,2R)-Phenylpropylene Oxide (Shi Epoxidation)

Based on Organic Syntheses, Vol. 80, p. 9 (2003).[1]

  • Reagents:

    • trans-

      
      -Methylstyrene (50 mmol)[1]
      
    • Shi Catalyst (D-Fructose derivative) (17.5 mmol)[1]

    • Oxone (75 mmol)[1][10]

    • Buffer: 0.1 M K

      
      CO
      
      
      / AcOH (pH ~10.5)[1]
  • Setup:

    • Cool a reaction flask containing the olefin and catalyst in MeCN/Dimethoxymethane (2:1) to 0°C.

  • Addition:

    • Simultaneously add aqueous Oxone and aqueous KOH via two addition funnels over 2.5 hours.[1][10] Maintain internal temperature < 2°C.

    • Note: The pH must be maintained to prevent catalyst decomposition (too high pH) or byproduct formation (too low pH).[1]

  • Workup:

    • Extract with pentane.[1] Wash with brine.[1] Dry over Na

      
      SO
      
      
      .
    • Concentrate carefully (product is volatile).[1][10]

  • Purification:

    • Flash chromatography (Silica gel buffered with 1% Et

      
      N).[1][10] Elute with Hexane/Ether.
      
  • Validation:

    • Check optical rotation.[1][9] Target:

      
       (c 1.84, CHCl
      
      
      ).[1][10]
Protocol B: Enzymatic Resolution (Isolation of 1R,2R)
  • Substrate: Racemic trans-phenylpropylene oxide.[1]

  • Biocatalyst: Recombinant StEH1 (or commercial epoxide hydrolase kit).

  • Reaction:

    • Suspend epoxide in phosphate buffer (pH 7.4).[1]

    • Add enzyme preparation.[1]

    • Incubate at 30°C with shaking.

  • Monitoring:

    • Monitor by Chiral GC.[1][4][9] Stop reaction when (1S,2S)-epoxide is fully consumed (approx. 50-55% total conversion).[1]

  • Extraction:

    • Extract the remaining unreacted epoxide (enriched (1R,2R)) with hexane.[1]

    • The diol product remains in the aqueous phase or can be separated by chromatography.[1]

References

  • Organic Syntheses. (2003).[1][10] Asymmetric Epoxidation of trans-beta-Methylstyrene and 1-Phenylcyclohexene Using a D-Fructose-Derived Ketone. [Link]

  • PubChem. (n.d.).[1] trans-beta-Methylstyrene oxide Compound Summary. [Link][1]

  • Biochemistry. (2010).[1] Temperature and pH Dependence of Enzyme-Catalyzed Hydrolysis of trans-Methylstyrene Oxide. [Link][1]

Biological Activity and Biocatalytic Profiling of Chiral Phenylpropylene Oxide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral phenylpropylene oxides (e.g., trans-1-phenylpropylene oxide, also known as


-methylstyrene oxide) are highly reactive, electrophilic epoxides. In mammalian systems, they act as critical toxicological intermediates formed during the hepatic bioactivation of illicit drug pyrolysis products[1][2]. Conversely, in industrial biotechnology, these epoxides are highly valued as substrates for asymmetric synthesis, where enzymes like epoxide hydrolases, isomerases, and dehalogenases convert them into enantiopure pharmaceuticals[3][4]. This whitepaper synthesizes the dual nature of chiral phenylpropylene oxides, detailing their metabolic pathways, biocatalytic utility, and the self-validating experimental methodologies required to study them.

Mammalian Metabolism and Toxicological Pathways

The biological activity of phenylpropylene oxide is intrinsically linked to its role as a reactive electrophile. The parent compound, trans-phenylpropene, is a well-documented pyrolytic degradation product generated when methamphetamine hydrochloride is smoked[2].

Hepatic Bioactivation

Upon systemic absorption, trans-phenylpropene undergoes rapid Phase I metabolism. In human liver microsomes (HLMs), Cytochrome P450 (CYP450) enzymes—specifically CYP2E1, CYP1A2, and CYP3A4 —catalyze the epoxidation of the alkene bond, yielding both (1R,2R)- and (1S,2S)-phenylpropylene oxide[2][5].

Cytotoxicity and Phase II Detoxification

The resulting epoxides are highly strained and electrophilic. Exposure to the (1S,2S)-enantiomer has been shown to induce concentration-dependent cytotoxicity in C6 glial cells, driven by cellular degeneration and electrophilic stress[2].

To mitigate this toxicity, the body relies on Phase II detoxification. Cytosolic Glutathione S-Transferases (GSTs) catalyze a stereoselective and regioselective nucleophilic ring-opening of the epoxide. The sulfhydryl group of reduced glutathione (GSH) attacks the benzylic carbon of the epoxide ring, forming a stable, water-soluble thioether adduct that is subsequently excreted via the mercapturic acid pathway[1][2].

MetabolicPathway A trans-Phenylpropene (Precursor) B CYP450 Enzymes (CYP2E1, 1A2, 3A4) A->B Hepatic Oxidation C Chiral Phenylpropylene Oxide (Reactive Epoxide) B->C Bioactivation D Cellular Toxicity (C6 Glial Cells) C->D Electrophilic Stress E GST / GSH Trapping (Phase II) C->E Detoxification F GSH-Adduct (Benzylic Attack) E->F Nucleophilic Ring-Opening

Hepatic bioactivation of trans-phenylpropene and subsequent GSH detoxification.

Biocatalytic Applications in Asymmetric Synthesis

Beyond toxicology, chiral phenylpropylene oxides are pivotal in green chemistry. Their strained oxirane rings make them ideal substrates for enzymatic deracemization and functionalization.

  • Epoxide Hydrolases (EH): Enzymes such as the potato epoxide hydrolase (StEH1) facilitate the cofactor-independent hydrolysis of phenylpropylene oxide. The enzyme attacks the epoxide to yield enantiopure 1-phenylpropane-1,2-diol, a valuable chiral building block[3].

  • Styrene Oxide Isomerase (SOI): SOI catalyzes a highly specific Meinwald rearrangement. When acting on trans-1-phenylpropylene oxide, the enzyme orchestrates a regioselective 1,2-methyl shift (rather than a hydride shift), converting the epoxide directly into enantiomerically pure 2-phenylpropanal[4][6].

  • Halohydrin Dehalogenases (HHDHs): Engineered variants of HheC and HheG (often stabilized as Cross-Linked Enzyme Crystals, or CLECs) catalyze the enantioselective ring-opening of phenylpropylene oxide using anionic nucleophiles like azide (

    
    ) or cyanate, forming chiral azido-alcohols critical for pharmaceutical synthesis[7][8].
    
  • Monooxygenases: Advanced electroenzymatic systems utilizing the oxygenase subunit StyA can synthesize practically enantiopure (1S,2S)-1-phenylpropylene oxide directly from trans-

    
    -methyl styrene via direct electrochemical regeneration of FADH2[9].
    

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust experimental design must be self-validating. The following protocols integrate internal controls to definitively prove causality rather than mere correlation.

Protocol 1: In Vitro Bioactivation and Glutathione Trapping Assay

Objective: To quantify the CYP450-mediated epoxidation of trans-phenylpropene and trap the transient epoxide.

  • Preparation of the Microsomal Matrix: Thaw human liver microsomes (HLMs) on ice.

    • Causality Check: We utilize HLMs rather than isolated recombinant CYPs because HLMs preserve the native lipid bilayer and the natural stoichiometric ratio of CYP450 to Cytochrome P450 reductase (CPR). This ensures the electron transfer kinetics accurately reflect in vivo hepatic conditions[2].

  • Inhibitor Pre-Incubation (Self-Validation): Aliquot the HLMs into test and control vials. To the control vials, add selective CYP inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2).

    • Causality Check: This creates a self-validating negative control. If epoxide formation is suppressed only in the presence of ketoconazole, the specific role of CYP3A4 is definitively confirmed.

  • Substrate and Trapping Agent Addition: Introduce 1 mM trans-phenylpropene concurrently with 5 mM reduced glutathione (GSH) and human cytosolic GSTs[2].

    • Causality Check: Epoxides are highly transient and prone to spontaneous aqueous hydrolysis. GSH acts as a thermodynamic trap. By providing an excess of GSH, we drive the equilibrium toward the stable thioether adduct, preventing non-specific binding to microsomal proteins and enabling precise LC-MS/MS quantification.

  • Reaction Quenching: Quench the reaction after 60 minutes using ice-cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g and analyze the supernatant via LC-MS/MS.

Protocol 2: Biocatalytic Isomerization via Styrene Oxide Isomerase (SOI)

Objective: To track the stereospecific 1,2-methyl shift of trans-1-phenylpropylene oxide to 2-phenylpropanal.

  • Enzyme Reconstitution: Reconstitute recombinant SOI in a 50 mM Tris-HCl buffer (pH 7.5).

  • Biphasic Substrate Addition: Introduce trans-1-phenylpropylene oxide dissolved in an inert organic overlay (e.g., n-heptane).

    • Causality Check: Epoxides undergo spontaneous hydrolysis in water. A biphasic system partitions the substrate into the organic phase, slowly feeding it to the aqueous enzyme. This suppresses background non-enzymatic degradation, ensuring that the measured product is strictly enzyme-derived[4].

  • Kinetic Tracking: Extract aliquots from the organic layer at defined intervals. Analyze directly via Chiral GC-FID.

    • Causality Check: Chiral GC ensures that the stereospecificity of the Meinwald rearrangement is accurately quantified, validating the enzyme's enantiomeric excess (ee%) output against a parallel enzyme-free blank.

Biocatalysis S1 Step 1: Substrate Prep Enantiopure Epoxide S2 Step 2: Biocatalysis SOI or HHDH Addition S1->S2 Aqueous Buffer S3 Step 3: Biphasic Quench Organic Extraction S2->S3 Timed Sampling Val Self-Validation Negative Control S2->Val Parallel Blank S4 Step 4: Chiral GC-MS Quantify ee% & Yield S3->S4 Phase Separation Val->S4 Baseline Check

Self-validating experimental workflow for epoxide biocatalysis profiling.

Quantitative Data Summary

The following table synthesizes the kinetic, toxicological, and biocatalytic parameters associated with phenylpropylene oxide derivatives across various biological systems.

Table 1. Quantitative Biological and Catalytic Parameters of Phenylpropylene Oxide Derivatives

ParameterBiological / Catalytic SystemSubstrate / EnantiomerKey Observation / OutputSource
Bioactivation CYP1A2, CYP2E1, CYP3A4trans-phenylpropeneRapid epoxidation to trans-phenylpropylene oxide[2]
Cytotoxicity C6 Glial Cells(1S,2S)-phenylpropylene oxideConcentration-dependent cell death and degeneration[2]
Detoxification Cytosolic GSTs + GSHtrans-phenylpropylene oxideRegioselective benzylic GSH-adduct formation[2]
Hydrolysis Potato Epoxide Hydrolase (StEH1)trans-phenylpropylene oxideEnantioselective conversion to 1-phenylpropane-1,2-diol[3]
Isomerization Styrene Oxide Isomerase (SOI)trans-1-phenylpropylene oxide1,2-methyl shift yielding 2-phenylpropanal[4]
Azidolysis Halohydrin Dehalogenase (HheG)Phenylpropylene oxideEnantioselective ring-opening using azide nucleophiles[8]
Epoxidation StyA Monooxygenasetrans-

-methyl styrene
>98% ee for (1S,2S)-1-phenylpropylene oxide[9]

References

  • Sanga, M., et al. "Epoxidation of the methamphetamine pyrolysis product, trans-phenylpropene, to trans-phenylpropylene oxide by CYP enzymes and stereoselective glutathione adduct formation." Toxicology and Applied Pharmacology, 2006. URL: [Link]

  • Schallmey, A., et al. "Biocatalytically Active and Stable Cross‐Linked Enzyme Crystals of Halohydrin Dehalogenase HheG by Protein Engineering." ChemCatChem, 2022. URL: [Link]

  • Hollmann, F., et al. "Direct Electrochemical Regeneration of Monooxygenase Subunits for Biocatalytic Asymmetric Epoxidation." Journal of the American Chemical Society, 2005. URL: [Link]

  • Kourist, R., et al. "Enzymatic reactions towards aldehydes: An overview." PMC - National Institutes of Health. URL: [Link]

  • "Hysteretic Behavior, Regioselectivity and Role of Salt Bridging Residues at the Domain Interface of Potato Epoxide Hydrolase StEH1." DiVA Portal. URL: [Link]

Sources

Solubility Profile of (1R,2R)-1-Phenylpropylene Oxide in Organic Solvents

[1]

Executive Summary

(1R,2R)-1-phenylpropylene oxide (CAS: 14212-54-5), also known as (1R,2R)-trans-β-methylstyrene oxide, is a chiral epoxide intermediate critical in the asymmetric synthesis of pharmaceuticals and fine chemicals.[1][2] As a lipophilic liquid at room temperature, its solubility profile is governed by the interaction between its hydrophobic phenyl-methyl backbone and the polarizable epoxide ring.[1][2]

This guide provides a technical analysis of its solubility thermodynamics, solvent compatibility, and stability concerns.[1][3] Unlike simple dissolution, the handling of this compound requires a balance between solubility (maximizing concentration) and electrophilic stability (preventing solvolysis in protic media).[1][3]

Physicochemical Characterization

Before selecting solvents, the fundamental physicochemical properties of the solute must be understood to predict interactions.[3]

PropertyValue / DescriptionRelevance to Solubility
IUPAC Name (2R,3R)-2-methyl-3-phenyloxiraneStereochemistry dictates packing (if solid) and chiral column interaction.[1][2]
Physical State Colorless LiquidMiscibility is the primary parameter rather than saturation limit (solubility).
Boiling Point 201–207 °C (lit.)[1][2]High boiling point allows for solvent evaporation without product loss.
LogP (Oct/Wat) ~1.8 – 2.5 (Estimated)Indicates high lipophilicity; preference for non-polar to moderately polar organic solvents.[1][2]
Dipole Moment ~1.9 D (Epoxide ring)Allows interaction with polar aprotic solvents (e.g., DMSO, DCM).[1][2][3]
Water Solubility Negligible / InsolubleRequires organic co-solvents for aqueous reactions (e.g., biphasic systems).[1][2][3]

Thermodynamic Solubility Modeling

To scientifically select solvents, we utilize Hansen Solubility Parameters (HSP) .[1][2][3] These parameters decompose the cohesive energy density into dispersion (



13
Estimated HSP Values

Based on group contribution methods for styrene oxide analogs.

  • 
     (Dispersion):  18.5 MPa
    
    
    (Dominant interaction due to phenyl ring)[1][2][3]
  • 
     (Polarity):  6.5 MPa
    
    
    (Moderate polarity from ether oxygen)[1][2][3]
  • 
     (H-Bonding):  5.5 MPa
    
    
    (Weak acceptor, no donor capability)[1][2][3]
Solvent Compatibility Matrix

The "Interaction Radius" (

1

Solvent ClassRepresentative SolventsPredicted CompatibilityMechanism
Chlorinated Dichloromethane (DCM), ChloroformExcellent High

match; dipole interactions stabilize the epoxide.[1][2]
Aromatic Toluene, BenzeneExcellent

stacking with the phenyl ring; near-perfect

match.[2]
Ethers THF, MTBE, Diethyl EtherGood Similar polarity; no H-bond donation to trigger ring opening.[1][2][3]
Alkanes Hexane, Pentane, HeptaneGood Soluble due to lipophilicity, though slightly less ideal than aromatics due to lower

.[1][2][3] Used for extraction.
Polar Aprotic Acetonitrile, DMSO, DMFGood Soluble, but often requires workup to remove high-boiling solvents (DMSO/DMF).[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolConditional Soluble, but HIGH RISK of solvolysis (ring opening) over time or with catalysis.[1][2][3]
Aqueous WaterInsoluble Hydrophobic effect dominates.[2]

Experimental Solubility & Stability Profile

Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Extraction, or Analysis).

SolventSelectionStartSelect Solvent for(1R,2R)-1-Phenylpropylene OxideApplicationIntended Application?Start->ApplicationSynthesisReaction MediumApplication->SynthesisExtractionWorkup / ExtractionApplication->ExtractionAnalysisHPLC / GC AnalysisApplication->AnalysisNonNucRequirement:Non-NucleophilicSynthesis->NonNucBiphasicRequirement:Immiscible with WaterExtraction->BiphasicDetectDetection ModeAnalysis->DetectDCM_TolRecommended:DCM, Toluene, THFNonNuc->DCM_TolAvoidAVOID:Alcohols, Water, AminesNonNuc->AvoidRisk of Ring OpeningHex_EthRecommended:Hexane, Pentane, Et2OBiphasic->Hex_EthHPLCChiral HPLC:Hexane/IPA (90:10)Detect->HPLCNormal PhaseGCGC-FID/MS:DCM or AcetoneDetect->GCVolatile Solvent

Caption: Decision matrix for solvent selection balancing solubility with chemical stability.

Stability in Solution (The "Protic Trap")

While (1R,2R)-1-phenylpropylene oxide is physically soluble in methanol and ethanol, these solvents are nucleophiles .[1][2][3]

  • Mechanism: In the presence of trace acid (even from silica gel) or base, the epoxide ring opens to form the methoxy-alcohol (solvolysis product).[1][2]

  • Recommendation: If alcohols must be used (e.g., as HPLC mobile phase modifiers), ensure the system is neutral and analyze immediately.[1][3] For storage, use non-nucleophilic solvents like Toluene or Hexane.[3]

Purification Solvents

Literature protocols for the synthesis of this compound highlight specific solvent systems for purification, serving as a proxy for solubility limits:

  • Flash Chromatography: Silica gel elution typically uses Hexane:Ether (10:1 to 20:1) .[1][2]

    • Insight: The compound is highly soluble in hexane but requires a small amount of polar modifier (ether) to modulate retention on silica, confirming its lipophilic nature.[1][3]

  • Extraction: Aqueous reaction mixtures are extracted with Pentane or Hexane .[2]

    • Insight: High partition coefficient (

      
      ) favors the organic layer, allowing efficient recovery from water.[1][3]
      

Methodologies

Protocol 1: Gravimetric Solubility Screening (Visual)

Since the compound is a liquid, "solubility" is often a question of miscibility.[1][3]

  • Preparation: Place 100 µL of (1R,2R)-1-phenylpropylene oxide into a clear glass vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Observation:

    • Miscible: Solution remains clear, single phase.

    • Immiscible: Formation of turbidity or phase separation (oil droplets).[1]

  • Verification: For "miscible" results, add water (if solvent is water-miscible) to see if the epoxide oils out, confirming it was dissolved and not reacted.[1][2]

Protocol 2: Chiral HPLC Sample Preparation

To determine enantiomeric excess (ee), the compound must be dissolved without degradation.[1][3]

  • Column: Chiralpak IB or Whelk-O 1.

  • Mobile Phase: n-Hexane / Isopropanol (99:1 to 90:10).[1][2]

  • Sample Diluent: Pure n-Hexane (Isopropanol is added only in the mobile phase to minimize residence time of the epoxide with the alcohol in the sample vial).[1]

  • Concentration: 1 mg/mL.[2]

References

  • Sigma-Aldrich. (1R,2R)-(+)-1-Phenylpropylene oxide Product Specification. Sigma-Aldrich.[1][2] Link[1][3]

  • Zhang, W., & Jacobsen, E. N. (1991).[1][2][3] Asymmetric Olefin Epoxidation with Sodium Hypochlorite Catalyzed by Manganese(III) Salen Complexes. Journal of Organic Chemistry, 56(7), 2296–2298.[1][3] (Source for extraction/purification protocols using hexane). Link[1][3]

  • PubChem. trans-beta-Methylstyrene oxide (Compound Summary). National Center for Biotechnology Information. Link

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for theoretical solubility modeling methodology). Link[1][3]

  • Organic Syntheses. (R,R)-trans-β-Methylstyrene Oxide. Org. Synth. 2005, 81,[1][2][3] 43. (Detailed synthesis and workup procedure). Link[1][3]

Technical Guide: (1R,2R)-1-Phenylpropylene Oxide as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,2R)-1-Phenylpropylene oxide (CAS: 14212-54-5), also known as (1R,2R)-2-methyl-3-phenyloxirane, is a high-value chiral electrophile used primarily in the asymmetric synthesis of vicinal amino alcohols . Its rigid stereochemical framework serves as a "chiral anchor," allowing researchers to access the pharmacologically vital erythro-phenylpropanolamine manifold (e.g., Norephedrine, Ephedrine) with high diastereoselectivity.

This guide details the production of this building block via Hydrolytic Kinetic Resolution (HKR), analyzes its regioselective ring-opening mechanics, and provides a validated workflow for converting it into bioactive API intermediates.

Molecular Architecture & Reactivity Profile[1]

The utility of (1R,2R)-1-phenylpropylene oxide stems from the electronic disparity between its two electrophilic carbons. Unlike symmetric epoxides, the phenyl ring at C1 and the methyl group at C2 create distinct steric and electronic environments, enabling regiodivergent synthetic pathways .

FeatureSpecification
IUPAC Name (2R,3R)-2-methyl-3-phenyloxirane
Common Name trans-(1R,2R)-

-Methylstyrene oxide
CAS Number 14212-54-5
Molecular Weight 134.18 g/mol
Stereochemistry trans-configuration; (1R, 2R) absolute configuration
Boiling Point 201–207 °C
Key Reactivity Nucleophilic Ring Opening (SN2), Lewis Acid Catalysis
Structural Diagram & Attack Vectors

The diagram below illustrates the two competing sites for nucleophilic attack. Control over these pathways is the central challenge in using this building block.

G Epoxide (1R,2R)-1-Phenylpropylene Oxide (Substrate) C1_Attack Path A: C1 (Benzylic) Attack Favored by: Acids / Carbocation character Outcome: Inversion at C1 Epoxide->C1_Attack Acid Catalysis (Electronic Control) C2_Attack Path B: C2 (Homobenzylic) Attack Favored by: Basic Nucleophiles / Sterics Outcome: Inversion at C2 Epoxide->C2_Attack Basic/Neutral (Steric Control)

Figure 1: Regiodivergent reactivity map. Path B is the standard route for synthesizing Ephedrine-class drugs.

Production Strategy: Jacobsen Hydrolytic Kinetic Resolution (HKR)

While asymmetric epoxidation (e.g., Shi or Jacobsen epoxidation) is possible, the most robust industrial method for obtaining high enantiomeric excess (ee > 99%) is the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.

The Mechanism

The HKR utilizes a chiral Cobalt-Salen complex to selectively hydrolyze the unwanted enantiomer into a water-soluble diol, leaving the desired epoxide intact.

  • Catalyst: (R,R)-Co(salen) (Jacobsen's Catalyst).

  • Substrate: Racemic trans-

    
    -methylstyrene oxide.
    
  • Selectivity Rule: The (R,R)-catalyst preferentially hydrolyzes the (1S,2S) -enantiomer.

  • Result: Recovery of unreacted (1R,2R) -epoxide.

Experimental Protocol: HKR of Racemic -Methylstyrene Oxide[1]

Reagents:

  • Racemic trans-

    
    -methylstyrene oxide (1.0 equiv)
    
  • (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%)

  • Acetic acid (2.0 equiv relative to catalyst, for activation)

  • Water (0.55 equiv)

  • THF (minimal, optional for solubility)

Step-by-Step Methodology:

  • Catalyst Activation: In a flask open to air, dissolve the Co(II)-salen precatalyst in toluene. Add acetic acid and stir for 1 hour at room temperature to generate the active Co(III)-salen species. Evaporate solvent to dryness to obtain the brown solid catalyst.

  • Reaction Setup: Dissolve the racemic epoxide and the activated catalyst in a minimal amount of THF (or run neat if liquid).

  • Hydrolysis: Cool the mixture to 0°C. Slowly add water (0.55 equiv) dropwise.

  • Resolution: Allow the mixture to warm to room temperature and stir for 14–24 hours.

  • Workup: Dilute with hexanes. The (1S,2S)-diol will precipitate or separate as an oil. Filter or decant.[1]

  • Purification: The hexane layer contains the desired (1R,2R)-epoxide. Dry over Na2SO4, concentrate, and purify via vacuum distillation (bp ~85°C at 15 mmHg) or flash chromatography (SiO2, Hexane/EtOAc 95:5).

Yield/Purity Targets:

  • Yield: 40–45% (theoretical max 50%).

  • Enantiomeric Excess (ee): >98% (determined by chiral GC).[2]

Mechanistic Guide to Ring Opening

The most critical application of (1R,2R)-1-phenylpropylene oxide is its conversion into chiral amino alcohols. The stereochemical outcome depends entirely on the regioselectivity of the ring opening.

The "Steric vs. Electronic" Tug-of-War[1]
  • C1 (Benzylic): Electronically activated by the phenyl ring (stabilizes developing positive charge). Vulnerable to attack under acidic conditions.

  • C2 (Homobenzylic): Sterically more accessible than C1 (Methyl < Phenyl). Vulnerable to attack by strong nucleophiles under basic/neutral conditions.[1]

Pathway Analysis: Synthesis of (1R,2S)-Amino Alcohols

To synthesize Norephedrine or Ephedrine analogs (which have the erythro or anti configuration), one must attack the (1R,2R)-epoxide at C2 with inversion of configuration.

Reaction: (1R,2R)-Epoxide + Amine


 (1R,2S)-Amino Alcohol
ParameterRecommended ConditionMechanism
Nucleophile Primary/Secondary Amines (e.g., MeNH2, NH3)SN2
Solvent Ethanol, Methanol, or AcetonitrileProtic solvents assist epoxide activation via H-bonding without fully protonating it.
Additives Avoid Lewis Acids. Use mild bases (e.g., K2CO3) if amine salt is used.Lewis acids risk shifting attack to C1.
Temperature Reflux (60–80°C)Requires thermal energy to overcome steric barrier at C2.
Workflow Diagram: Synthesis of Norephedrine Analogs

Workflow Start Starting Material (1R,2R)-1-Phenylpropylene Oxide Reaction Nucleophilic Attack Reagent: Methylamine / MeOH Temp: 60°C Start->Reaction TS Transition State SN2 Attack at C2 (Homobenzylic) Inversion of Configuration Reaction->TS Product Product: (-)-Ephedrine / Analog Config: (1R, 2S) Structure: Ph-CH(OH)-CH(NHMe)-Me TS->Product Major Pathway (>90% Regioselectivity)

Figure 2: Synthetic workflow for converting the epoxide to (1R,2S)-Ephedrine derivatives.

Case Study: Synthesis of (1R,2S)-Norephedrine

This protocol demonstrates the conversion of the building block into (1R,2S)-Norephedrine (Phenylpropanolamine), a key sympathomimetic agent.

Rationale

Direct amination of the epoxide at the C2 position establishes the amino group while inverting the stereocenter from R to S. The C1 hydroxyl group retains its R configuration.

Protocol
  • Preparation: Charge a high-pressure reaction vessel (bomb) with (1R,2R)-1-phenylpropylene oxide (10 mmol) and Methanol (20 mL).

  • Amination: Cool to -78°C and condense liquid Ammonia (approx. 50 mmol, 5 equiv) into the vessel. Alternatively, use a saturated solution of NH3 in MeOH.

  • Reaction: Seal the vessel and heat to 65°C for 12 hours.

    • Note: High concentration of amine favors the bimolecular SN2 mechanism at C2 over unimolecular rearrangement.

  • Workup: Cool to room temperature and carefully vent excess ammonia. Concentrate the methanol solution under reduced pressure.

  • Isolation: The residue is dissolved in dilute HCl (1M) and washed with ether (to remove non-basic byproducts). The aqueous layer is basified (pH > 12) with NaOH and extracted into CH2Cl2.

  • Result: Evaporation yields (1R,2S)-2-amino-1-phenylpropan-1-ol (Norephedrine) as the major diastereomer.

Data Summary Table

ComponentConfigurationRole
Substrate (1R, 2R)Chiral Scaffold
Attack Site C2 (Homobenzylic)Regio-determinant
Mechanism SN2 (Inversion)Stereo-determinant
Product (1R, 2S)Erythro-amino alcohol

References

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides. Science, 277(5328), 936–938. [Link]

  • Shaikh, N. S., et al. (2004). Regio- and Stereoselective Ring Opening of Enantiomerically Pure Styrene Oxide. Tetrahedron: Asymmetry, 15(1), 165-171. [Link]

  • PubChem. (2024). Compound Summary: (1R,2R)-1-Phenylpropylene oxide.[3][4] National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (1R,2R)-(+)-1-Phenylpropylene Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the stereoselective synthesis of (1R,2R)-(+)-1-Phenylpropylene oxide.

Abstract & Scope

This guide details the protocol for the high-enantioselectivity synthesis of (1R,2R)-(+)-1-Phenylpropylene oxide from trans-β-methylstyrene. While metal-salen catalysts (Jacobsen/Katsuki) are superior for cis-olefins, the Shi Epoxidation —utilizing a fructose-derived chiral ketone catalyst—is the industry standard for generating trans-epoxides with high enantiomeric excess (>90% ee). This note covers the catalytic mechanism, a scalable bench-top protocol, reaction monitoring, and critical quality attributes (CQA) for validation.

Reaction Mechanism & Logic

The Shi epoxidation relies on the in-situ generation of a chiral dioxirane species.[1] The catalyst (a D-fructose derivative) reacts with the oxidant (Oxone®) to form an activated dioxirane intermediate.[1] This intermediate transfers an oxygen atom to the alkene via a spiro-transition state, which dictates the stereochemistry.

Catalytic Cycle Diagram

The following diagram illustrates the regeneration of the ketone catalyst and the stereoselective oxygen transfer.

ShiEpoxidation Ketone Chiral Ketone Catalyst (D-Fructose Derived) Dioxirane Active Dioxirane Intermediate Ketone->Dioxirane + Oxone (pH 10.5) Oxone Oxone (KHSO5) Oxone->Dioxirane TS Spiro Transition State Dioxirane->TS + Alkene Byproduct KHO4S- (Sulfate) Dioxirane->Byproduct Decomposition Substrate trans-β-Methylstyrene Substrate->TS TS->Ketone Catalyst Regeneration Product (1R,2R)-Epoxide (Target) TS->Product O-Transfer

Figure 1: Catalytic cycle of the Shi Epoxidation. The chiral ketone is oxidized to a dioxirane, which epoxidizes the alkene and regenerates the ketone.[1]

Experimental Protocol

Materials & Reagents
  • Substrate: trans-β-Methylstyrene (Reagent Grade, >98%).[2]

  • Catalyst: 1,2:4,5-Di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose (Shi Catalyst 1).[2]

  • Oxidant: Oxone® (Potassium peroxymonosulfate).[2]

  • Buffer: 0.05 M Na₂B₄O₇ or K₂CO₃/AcOH buffer (Target pH 10.5).

  • Solvent: Acetonitrile (CH₃CN) / Dimethoxymethane (DMM) (1:2 ratio).[2]

  • Phase Transfer Catalyst: Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄).

Step-by-Step Procedure

Step 1: Reaction Setup (0.05 mol Scale)

  • Glassware Prep: Use a 1L three-neck round-bottom flask equipped with an overhead mechanical stirrer (critical for biphasic mixing), internal thermometer, and two addition funnels.

  • Charge Reactor: Add trans-β-methylstyrene (5.91 g, 50 mmol), Shi Catalyst 1 (30 mol%, 3.87 g), Bu₄NHSO₄ (0.4 mmol), and 150 mL of CH₃CN/DMM (1:2 v/v).

  • Cooling: Cool the mixture to 0 °C using an ice/salt bath. Internal temperature must remain < 2 °C to prevent catalyst decomposition (Baeyer-Villiger oxidation).

  • Buffer Addition: Add 100 mL of 0.05 M buffer solution to the flask.

Step 2: Controlled Addition (Critical Process Parameter)

  • Prepare Feeds:

    • Feed A (Oxidant): Dissolve Oxone (23.0 g, 1.5 eq) in 100 mL of aqueous 4x10⁻⁴ M Na₂EDTA solution.

    • Feed B (Base): 100 mL of 2.0 M K₂CO₃ solution.

  • Simultaneous Addition: Simultaneously add Feed A and Feed B dropwise over 90 minutes .

    • pH Control: Monitor pH periodically. Maintain pH between 10.0 and 10.5 . If pH drops < 10, epoxide yield decreases; if pH > 11, Oxone decomposes rapidly.

    • Temperature Control: Ensure internal temperature does not exceed 5 °C.

Step 3: Quenching & Workup

  • Reaction End: Stir for an additional 60 minutes at 0 °C. Verify consumption of alkene via TLC (Hexane/EtOAc 10:1) or GC.[3]

  • Extraction: Dilute with pentane (200 mL) and water (100 mL). Separate the organic layer.[4]

  • Wash: Extract the aqueous layer with pentane (2 x 100 mL). Combine organic layers and wash with brine.

  • Drying: Dry over anhydrous Na₂SO₄ and filter.

  • Concentration: Carefully concentrate under reduced pressure (bath temp < 25 °C). Note: The product is volatile; avoid high vacuum for prolonged periods.

Step 4: Purification

  • Flash Chromatography: Purify residue on silica gel buffered with 1% Et₃N/Hexane.

  • Elution: Elute with Hexane:Ether (20:1).

  • Yield: Expected yield 75–85% as a colorless oil.

Workflow Diagram

Workflow Start Start: trans-β-Methylstyrene + Shi Catalyst Cooling Cool to 0°C Solvent: CH3CN/DMM Start->Cooling Addition Dual Feed Addition (90 min) 1. Oxone (Oxidant) 2. K2CO3 (pH Control) Cooling->Addition Monitor Monitor pH (10.5) & Temp (<5°C) Addition->Monitor Critical Control Monitor->Addition Adjust Rate Workup Extraction (Pentane) Wash & Dry Monitor->Workup Complete Purify Flash Chromatography (Silica + 1% Et3N) Workup->Purify End Pure (1R,2R)-Epoxide Purify->End

Figure 2: Operational workflow for the synthesis and purification of (1R,2R)-1-Phenylpropylene oxide.

Analytical Validation & QC

Characterization Data

The following parameters validate the identity and purity of the synthesized compound.

ParameterSpecificationNotes
Appearance Colorless liquidVolatile; store at 4°C.
¹H NMR (CDCl₃)

1.45 (d, 3H), 3.03 (qd, 1H), 3.57 (d, 1H), 7.20-7.40 (m, 5H)
Diagnostic doublet at 3.57 ppm for epoxide proton.[2]
¹³C NMR (CDCl₃)

18.1, 59.2, 59.7, 125.7, 128.2, 128.6, 137.9
Carbon signals for epoxide ring at ~59 ppm.[2]
Optical Rotation

(c=1.8, CHCl₃)
Positive sign confirms (1R,2R) configuration.
Enantiomeric Excess > 90% eeDetermined via Chiral HPLC.
Chiral HPLC Method

To determine enantiomeric excess (ee), use the following method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (99:1).[5]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times:

    • (1S,2S)-Enantiomer (minor):

      
       10.5 min
      
    • (1R,2R)-Enantiomer (major):

      
       12.8 min
      (Note: Retention times vary by column age and specific conditions; run racemic standard first.)
      

Expert Insights & Troubleshooting

  • pH Sensitivity: The success of the Shi epoxidation hinges on pH control.[6]

    • Issue: pH < 9.

    • Result: The Baeyer-Villiger oxidation of the ketone catalyst competes with dioxirane formation, destroying the catalyst.

    • Fix: Increase the concentration or rate of the K₂CO₃ feed.

  • Catalyst Decomposition:

    • Issue: Reaction stalls before completion.

    • Cause: High temperature (> 10 °C) or insufficient buffer.

    • Fix: Maintain strict 0 °C; ensure vigorous stirring to prevent "hot spots" in the biphasic mixture.

  • Alternative Enrichment (Jacobsen HKR):

    • If the Shi epoxidation yields < 95% ee, the product can be upgraded via Hydrolytic Kinetic Resolution (HKR) .

    • Treat the epoxide with (S,S)-Jacobsen Co(III) catalyst (0.5 mol%) and 0.55 eq of water. The catalyst will selectively hydrolyze the minor (1S,2S) enantiomer to the diol, leaving the desired (1R,2R) epoxide in >99% ee.

References

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method.[1][7][8] Journal of the American Chemical Society, 119(46), 11224–11235.

  • Frohn, M., & Shi, Y. (2000).[6] Chiral Ketone-Catalyzed Asymmetric Epoxidation of Olefins. Synthesis, 2000(14), 1979–2000.[6]

  • Organic Syntheses. (2003).[2] Asymmetric Epoxidation of trans-beta-Methylstyrene and 1-Phenylcyclohexene Using a D-Fructose-Derived Ketone. Organic Syntheses, 80,[2] 9.

  • Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.[3][9] Journal of the American Chemical Society, 124(7), 1307–1315.

Sources

Jacobsen epoxidation protocol for trans-beta-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Jacobsen Epoxidation Protocol for trans-β-Methylstyrene

Introduction & Mechanistic Principles

The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral Mn(III)-salen catalyst and a stoichiometric oxidant such as sodium hypochlorite (NaOCl)[1]. While this catalytic system is exceptionally optimized for cis-disubstituted and trisubstituted olefins—routinely achieving >90% enantiomeric excess (ee)[2]—trans-disubstituted alkenes like trans-β-methylstyrene present a notoriously difficult stereochemical challenge[3].

Causality of Substrate Limitations: The stereoselectivity in the Jacobsen epoxidation is dictated by the trajectory of the alkene approaching the highly reactive Mn(V)-oxo intermediate[1]. For trans-alkenes, the substituents experience severe steric clashes with the bulky 3,5-di-tert-butyl groups on the chiral salen ligand, leading to reduced facial discrimination[4]. Furthermore, the epoxidation of conjugated alkenes like trans-β-methylstyrene often proceeds via a radical intermediate rather than a concerted pathway[4]. This radical intermediate allows for partial C–C bond rotation prior to epoxide ring closure, which can erode both the enantio- and diastereoselectivity of the final product[1].

Optimization via Axial Ligands: To mitigate these detrimental effects and enhance the reaction rate, axial coordinating ligands such as 4-phenylpyridine N-oxide (4-PPNO) or N-methylmorpholine N-oxide (NMO) are frequently employed[1]. The N-oxide coordinates to the axial position of the manganese center, increasing the electron density on the metal. This "push" effect makes the Mn(V)=O species more reactive, accelerating the oxygen transfer step, minimizing the lifetime of the radical intermediate, and improving the overall yield and ee[5].

Experimental Workflow

Workflow N1 1. Reagent Assembly Substrate, Catalyst, 4-PPNO in DCM N2 2. Thermal Control Cool to 0 °C N1->N2 N3 3. Oxidant Addition Dropwise Buffered NaOCl (pH 11.3) N2->N3 N4 4. Biphasic Reaction Vigorous Stirring (2-4 hrs) N3->N4 N5 5. Workup & Extraction Phase Separation, DCM Extraction N4->N5 N6 6. Purification Flash Chromatography N5->N6

Figure 1: Biphasic experimental workflow for the Jacobsen epoxidation of trans-β-methylstyrene.

Materials and Reagents

  • Substrate: trans-β-Methylstyrene (1.0 equiv, 1.0 mmol)

  • Catalyst: (R,R)- or (S,S)-Jacobsen's Mn(III)-salen chloride (0.05 equiv, 5 mol%)[4]

  • Oxidant: Commercial aqueous NaOCl (bleach, ~10-12% active Cl, 1.5 equiv)[2]

  • Additive: 4-Phenylpyridine N-oxide (4-PPNO) (0.2 equiv, 20 mol%)[3]

  • Buffer: 0.05 M Na₂HPO₄ aqueous solution

  • Solvent: Dichloromethane (CH₂Cl₂)

Step-by-Step Protocol

Trustworthiness & Self-Validation: This protocol utilizes a biphasic dichloromethane/water system. The pH of the aqueous phase is strictly buffered to ~11.3 using Na₂HPO₄ and NaOH[3]. Why? Highly acidic conditions degrade the salen ligand, while highly basic conditions promote non-enantioselective background epoxidation by pure hypochlorite, bypassing the chiral catalyst entirely[6].

Step 1: Catalyst and Substrate Assembly

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-β-methylstyrene (1.0 mmol) and 4-PPNO (0.2 mmol) in 2.0 mL of CH₂Cl₂[3].

  • Add the (R,R)- or (S,S)-Jacobsen Mn(III)-salen catalyst (0.05 mmol, 5 mol%) to the solution[2]. The mixture will appear dark brown.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature minimizes the thermal disruption of the stereodifferentiating transition state and suppresses the non-selective radical background pathway, which is crucial for maximizing ee in challenging substrates[2].

Step 2: Oxidant Preparation 4. Prepare the buffered oxidant by mixing 1.5 mL of aqueous NaOCl (commercial bleach) with 1.0 mL of 0.05 M Na₂HPO₄[3]. Adjust the pH to exactly 11.3 using 1 M NaOH or 1 M HCl.

Step 3: Biphasic Reaction Execution 5. Add the buffered NaOCl solution dropwise to the vigorously stirring organic layer over 15 to 60 minutes[3]. Causality: Vigorous stirring is critical in biphasic reactions to maximize the interfacial surface area where the active Mn(V)=O species interacts with the lipophilic substrate. 6. Maintain the reaction at 0 °C and monitor progress via TLC (Hexanes/Ethyl Acetate 9:1) or GC-MS. The reaction typically reaches completion within 2–4 hours.

Step 4: Workup and Isolation 7. Quench the reaction by adding 5 mL of distilled water and separate the phases[3]. 8. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL)[3]. 9. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the trans-β-methylstyrene oxide.

Data Presentation: Comparative Substrate Scope

Because trans-alkenes are inherently poor substrates for standard Mn-salen catalysts, alternative catalytic systems (like Cr-salen or Shi organocatalysts) are often benchmarked against this protocol. The table below summarizes the quantitative performance across different systems to guide catalyst selection[2],[5],[3].

SubstrateCatalyst SystemOxidantAdditiveYield (%)Enantiomeric Excess (ee %)
cis-β-MethylstyreneMn(III)-salen (Jacobsen)NaOCl4-PPNO85 - 9585 - 98[2]
trans-β-Methylstyrene Mn(III)-salen (Jacobsen) NaOCl 4-PPNO 60 - 75 20 - 50 [2],[4]
trans-β-MethylstyreneCr(III)-salenO=Cr(salen)Ph₃PO7692[5]
trans-β-MethylstyreneShi Catalyst (Organocatalyst)OxoneNone> 8090 - 92[3]

Mechanistic Pathway

CatalyticCycle Mn3 Mn(III)-Salen Resting State Mn5 Mn(V)=O Active Oxidant Mn3->Mn5 NaOCl (Oxidation) Substrate trans-β-Methylstyrene Approach Mn5->Substrate Alkene Coordination Radical Radical Intermediate (C-C Bond Rotation) Substrate->Radical Oxygen Transfer Product Epoxide Product + Mn(III) Regeneration Radical->Product Ring Closure Product->Mn3 Catalyst Release

Figure 2: Catalytic cycle and radical intermediate pathway for trans-alkene epoxidation.

References

  • Organic Chemistry Portal : Jacobsen-Katsuki Epoxidation. Available at:[Link]

  • Harvard University : Jacobsen Group Research - Mechanism. Available at:[Link]

  • Wikipedia : Jacobsen's catalyst. Available at:[Link]

  • Grokipedia : Jacobsen epoxidation. Available at:[Link]

  • ResearchGate : Cr-Salen Mediated Asymmetric Epoxidation of Alkenes: Rational Complex Design and Substrate Scope of Catalyst. Available at:[Link]

  • CORE / University of East Anglia : Recent Advances in Iminium Salt Catalysed Asymmetric Epoxidation. Available at:[Link]

Sources

using (1R,2R)-phenylpropylene oxide for amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Aminolysis of (1R,2R)-Phenylpropylene Oxide

Introduction & Scope

Chiral 1,2-amino alcohols are privileged structural motifs in medicinal chemistry, serving as the core pharmacophore for catecholamines,


-blockers, and CNS stimulants.[1] This guide details the protocols for the synthesis of amino alcohols using (1R,2R)-phenylpropylene oxide  (also known as (1R,2R)-trans-

-methylstyrene oxide; CAS 14212-54-5) as a chiral building block.[1]

Unlike simple styrene oxide, the presence of the


-methyl group in phenylpropylene oxide introduces a competitive landscape between steric hindrance  and electronic activation , making regiocontrol critical. This document provides evidence-based workflows to control regioselectivity (benzylic vs. homobenzylic attack) and preserve stereochemical integrity.

Key Applications:

  • Synthesis of ephedrine/pseudoephedrine analogues.[1]

  • Preparation of chiral ligands for asymmetric catalysis.

  • Fragment synthesis for norepinephrine reuptake inhibitors.[1]

Mechanistic Insight & Regiocontrol

The ring-opening of (1R,2R)-phenylpropylene oxide proceeds via an


-like nucleophilic attack.[1] The outcome is dictated by the interplay between the nucleophile's nature and the reaction environment (Lewis acidity).
The Regioselectivity Paradox
  • Path A (Benzylic Attack - C1): Electronically favored due to the ability of the phenyl ring to stabilize the developing positive charge in the transition state. This pathway is dominant under Lewis Acid catalysis or protic conditions.[1]

    • Stereochemical Outcome: Inversion at C1

      
      (1S,2R)-amino alcohol .[1]
      
  • Path B (Homobenzylic Attack - C2): Sterically favored as the methyl group (C2) presents less hindrance than the phenyl group (C1).[1] This pathway is often competitive or dominant under uncatalyzed, basic conditions with bulky amines.[1]

    • Stereochemical Outcome: Inversion at C2

      
      (1R,2S)-amino alcohol .[1]
      
Reaction Pathway Diagram

ReactionPathway Substrate (1R,2R)-Phenylpropylene Oxide (Trans-Epoxide) ConditionA Condition A: Lewis Acid (e.g., LiClO4) Electronic Control Substrate->ConditionA  Activation   ConditionB Condition B: Uncatalyzed / Basic Steric Control Substrate->ConditionB  Nucleophilic Attack   ProductA Product A (Major) C1-Attack (Benzylic) (1S,2R)-Amino Alcohol ConditionA->ProductA  Inversion at C1   ProductB Product B (Major) C2-Attack (Distal) (1R,2S)-Amino Alcohol ConditionA->ProductB  Minor   ConditionB->ProductA  Minor   ConditionB->ProductB  Inversion at C2  

Caption: Divergent regiochemical pathways based on reaction conditions. Path A dominates under acidic activation; Path B competes under steric control.

Experimental Protocols

Safety Pre-Check
  • (1R,2R)-Phenylpropylene oxide is a skin and eye irritant and a potential mutagen.[1] Handle in a fume hood.

  • Amines are corrosive and toxic.[1]

  • Perchlorates (if used) are potentially explosive when dry; handle in solution.[1]

Protocol A: Lewis Acid-Catalyzed Aminolysis (Regioisomer A)

Target: (1S,2R)-1-Amino-1-phenylpropan-2-ol derivatives Mechanism: Metal-ion coordination activates the epoxide oxygen, increasing the electrophilicity of the benzylic carbon (C1).[1]

Materials:

  • (1R,2R)-Phenylpropylene oxide (1.0 equiv)[1][2]

  • Primary or Secondary Amine (1.1 equiv)[1]

  • Lithium Perchlorate (LiClO4) (0.5 equiv) or Ytterbium Triflate (Yb(OTf)3) (10 mol%)[1]

  • Solvent: Acetonitrile (CH3CN)[1][3]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve (1R,2R)-phenylpropylene oxide (1 mmol, ~134 mg) in anhydrous CH3CN (2 mL).

  • Catalyst Addition: Add LiClO4 (0.5 mmol, 53 mg) or Yb(OTf)3 (0.1 mmol). Stir for 10 minutes at Room Temperature (RT) to allow coordination.

  • Amine Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 6–12 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1]

    • Checkpoint: Epoxide spot (

      
      ) should disappear.[1]
      
  • Workup: Quench with water (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexane).

Expected Yield: 85–95% Regioselectivity (C1:C2): Typically >10:1 favoring Benzylic attack.[1]

Protocol B: Microwave-Assisted Thermal Aminolysis (Regioisomer B)

Target: (1R,2S)-2-Amino-1-phenylpropan-1-ol derivatives Mechanism: High thermal energy overcomes the activation barrier for steric attack at the less hindered C2 position, minimizing electronic bias.[1]

Materials:

  • (1R,2R)-Phenylpropylene oxide (1.0 equiv)[1]

  • Amine (2.0 – 3.0 equiv) – Excess amine drives the reaction and acts as solvent.[1]

  • Solvent: Ethanol (EtOH) or Neat (if amine is liquid)[1]

Step-by-Step:

  • Loading: Charge a microwave process vial (2–5 mL) with the epoxide (1 mmol) and amine (3 mmol). Add EtOH (1 mL) if homogenization is needed.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Heat to 100°C for 30–60 minutes in a dedicated microwave reactor (e.g., Biotage or CEM).

    • Note: Conventional heating (reflux 12h) can be used but often degrades regioselectivity.[1]

  • Workup: Concentrate directly under reduced pressure to remove excess amine and solvent.[1]

  • Purification: Recrystallization (if solid) or flash chromatography.[1]

Expected Yield: 75–85% Regioselectivity (C1:C2): Mixed, often 1:2 to 1:4 favoring Distal attack (C2), depending on amine bulk.[1]

Analytical Validation

To ensure protocol integrity, the product must be validated for both Regioisomeric Ratio (RR) and Enantiomeric Excess (ee).[1]

Table 1: Analytical Parameters for Validation

ParameterMethodKey Indicator
Regiochemistry 1H NMR (400 MHz, CDCl3) Benzylic Proton Shift: • C1-Amine (Product A):

3.8–4.2 ppm (d,

Hz)[1]• C1-OH (Product B):

4.5–4.8 ppm (d,

Hz)
Stereochemistry Chiral HPLC Column: Chiralcel OD-H or AD-H.Mobile Phase: Hexane/IPA (90:10).Compare retention times with racemic standards.[1]
Purity UPLC-MS Verify Molecular Ion

. Check for absence of dimeric byproducts.

Troubleshooting & Optimization

Workflow Diagram: Optimization Loop

Optimization Start Start Reaction CheckTLC Checkpoint: TLC/LCMS (t = 2h) Start->CheckTLC Decision Conversion > 50%? CheckTLC->Decision Complete Proceed to Workup Decision->Complete Yes Stalled Reaction Stalled Decision->Stalled No Action1 Add Lewis Acid (e.g., Ca(OTf)2) Stalled->Action1 If Regio A desired Action2 Increase Temp (+10°C) Stalled->Action2 If Regio B desired Action1->CheckTLC Action2->CheckTLC

Caption: Decision matrix for reaction monitoring and intervention.

Common Issues:

  • Poor Regioselectivity:

    • Cause: Non-polar solvents in uncatalyzed reactions often lead to mixtures.[1]

    • Fix: Switch to Acetonitrile (polar aprotic) and use a Lewis Acid to lock the transition state for C1 attack.

  • Polymerization:

    • Cause: High concentration of epoxide without amine.

    • Fix: Always add epoxide to the amine solution or add amine immediately.

  • Incomplete Conversion:

    • Cause: Steric bulk of the amine.

    • Fix: Use microwave irradiation (Protocol B) or stronger Lewis acids (Sc(OTf)3).[1]

References

  • National Institute of Standards and Technology (NIST). "(1R,2R)-(+)-1-Phenylpropylene oxide Properties."[1] NIST Chemistry WebBook. [Link][1]

  • Organic Syntheses. "(R,R)-trans-beta-Methylstyrene Oxide." Org.[1][3][4] Synth. 2003, 80,[1][3] 9. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10953562, (1R,2R)-(+)-1-Phenylpropylene oxide."[1] PubChem. [Link][1]

  • Concellón, J. M., et al. "Regioselective ring opening of amino epoxides."[1][5] J. Org.[1][4][5] Chem. 2005, 70(18), 7447-7450.[1][5] [Link]

  • ResearchGate. "Aminolysis of styrene oxide: Influence of reaction time and catalysts." ResearchGate Publication. [Link]

Sources

Application Note: Catalytic Asymmetric Epoxidation of Phenylpropene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenylpropene derivatives are critical precursors for chiral amino alcohols, diols, and pharmaceutical intermediates (e.g., pseudoephedrine, antibiotics).[1] However, "phenylpropene" refers to three distinct isomers, each requiring a specific catalytic strategy to achieve high enantiomeric excess (ee). This guide provides a definitive decision matrix and detailed protocols for the asymmetric epoxidation of trans-1-phenylpropene , cis-1-phenylpropene , and 3-phenylpropene (allylbenzene) .[1]

Strategic Decision Matrix: The "Geometry Rule"

The success of asymmetric epoxidation is strictly governed by the olefin geometry. Applying a "universal" method often leads to poor selectivity. Use the following decision tree to select the correct protocol.

G start Starting Material: Phenylpropene Isomer trans Trans-1-Phenylpropene (β-Methylstyrene) start->trans cis Cis-1-Phenylpropene (Z-β-Methylstyrene) start->cis terminal 3-Phenylpropene (Allylbenzene) start->terminal shi METHOD A: Shi Epoxidation (Fructose-Ketone) trans->shi High ee (>90%) jacobsen METHOD B: Jacobsen Epoxidation (Mn-Salen) cis->jacobsen High ee (>85%) hkr METHOD C: Epoxidation + HKR (Co-Salen) terminal->hkr Best Purity (>99% ee)

Figure 1: Decision matrix for selecting the optimal catalytic method based on substrate geometry.[1]

Method A: Shi Epoxidation (For Trans-1-Phenylpropene)[1]

Target Substrate: trans-


-Methylstyrene
Catalyst:  Fructose-derived ketone (Shi Catalyst 1)
Mechanism:  Dioxirane-mediated oxygen transfer.[1]
Scientific Rationale

Metal-based catalysts (like Mn-salen) often struggle with trans-alkenes due to steric clash in the approach trajectory.[1] The Shi epoxidation utilizes a chiral dioxirane generated in situ from a fructose-derived ketone and Oxone (potassium peroxymonosulfate).[1] The rigid spirocyclic structure of the catalyst creates a specific steric environment that favors one face of the trans-alkene, typically yielding >90% ee.

Detailed Protocol

Reference: Adapted from Wang et al. (1997) and Organic Syntheses.

Reagents:

  • Substrate: trans-

    
    -Methylstyrene (1.18 g, 10 mmol)
    
  • Catalyst: Shi Catalyst 1 (0.77 g, 3 mmol, 30 mol%)[1]

  • Oxidant: Oxone (9.2 g, 15 mmol)[1]

  • Buffer: 0.05 M Na₂B₄O₇·10H₂O in 4 × 10⁻⁴ M aqueous Na₂EDTA

  • Solvent: Acetonitrile (CH₃CN) and Dimethoxymethane (DMM) (1:2 v/v)[1]

  • Base: K₂CO₃ (5.8 g, 42 mmol) dissolved in 30 mL water[1]

Step-by-Step Workflow:

  • Preparation: In a 250 mL round-bottom flask, dissolve the substrate (10 mmol) and Shi Catalyst (3 mmol) in 30 mL of CH₃CN/DMM (1:2).

  • Cooling: Cool the mixture to -10 °C (internal temperature) using an ice-salt bath.

  • Buffer Addition: Add 20 mL of the borate/EDTA buffer.

  • Simultaneous Addition (Critical):

    • Prepare two addition funnels.

    • Funnel A: Oxone (15 mmol) dissolved in 45 mL aqueous Na₂EDTA (4 × 10⁻⁴ M).

    • Funnel B: Aqueous K₂CO₃ (42 mmol in 30 mL).

    • Add both solutions dropwise simultaneously over 1.5 to 2 hours .

    • Note: Maintain internal pH at ~10.[1]5. If pH drops < 10, catalyst decomposition (Baeyer-Villiger) accelerates.[1]

  • Quench: Immediately upon completion (TLC check), dilute with pentane (100 mL) and wash with water.

  • Purification: Extract aqueous layer with pentane. Dry combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (buffered silica, 1% Et₃N in hexane) to prevent acid-catalyzed ring opening.

Expected Results:

  • Yield: 80–90%[1]

  • ee: 90–92% (R,R-isomer)

Method B: Jacobsen-Katsuki Epoxidation (For Cis-1-Phenylpropene)[1]

Target Substrate: cis-


-Methylstyrene
Catalyst:  (R,R)-Mn(salen) complex (Jacobsen's Catalyst)
Mechanism:  Radical/Concerted Mn(V)-oxo transfer.[1]
Scientific Rationale

The "stepped" conformation of the chiral Mn-salen ligand creates a chiral pocket that accommodates cis-alkenes effectively. The mechanism involves a side-on approach of the olefin to the Mn(V)=O species. Cis-alkenes align favorably to minimize steric interactions with the tert-butyl groups of the ligand, whereas trans-alkenes suffer from destabilizing steric clashes, leading to lower enantioselectivity.[1]

Detailed Protocol

Reference: Adapted from Jacobsen et al. (1991).

Reagents:

  • Substrate: cis-

    
    -Methylstyrene (118 mg, 1.0 mmol)
    
  • Catalyst: (R,R)-Mn(salen)Cl (2-5 mol%)[1]

  • Oxidant: Commercial Bleach (NaOCl, 0.55 M, pH buffered to 11.3)[1]

  • Additive: 4-Phenylpyridine N-oxide (P3NO) (optional, boosts rate/ee)[1]

  • Solvent: Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Catalyst Solution: Dissolve (R,R)-Mn(salen) (0.02-0.05 equiv) and the substrate (1 equiv) in DCM (2 mL) at 0 °C.

  • Oxidant Prep: Buffer commercial bleach to pH 11.3 using 0.05 M Na₂HPO₄.[1]

  • Reaction: Add the buffered bleach (2.0 equiv) to the organic phase.

  • Stirring: Stir vigorously at 0 °C.

    • Note: This is a biphasic reaction.[1] Stirring rate directly impacts conversion.[1]

  • Monitoring: Monitor by GC/TLC. Reaction typically completes in 4–6 hours.[1]

  • Workup: Separate phases. Extract aqueous layer with DCM.[1] Wash combined organics with brine, dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Expected Results:

  • Yield: 75–85%[1]

  • ee: 84–88% (cis-epoxide)[1]

Method C: Hydrolytic Kinetic Resolution (For 3-Phenylpropene/Allylbenzene)

Target Substrate: 3-Phenylpropene (Terminal alkene) Catalyst: (R,R)-Co(salen) (Jacobsen's HKR Catalyst) Strategy: Non-selective Epoxidation → Kinetic Resolution.[1]

Scientific Rationale

Direct asymmetric epoxidation of terminal alkenes (like allylbenzene) is notoriously difficult, rarely exceeding 60-70% ee with standard methods.[1] The industry standard is to perform a racemic epoxidation followed by Hydrolytic Kinetic Resolution (HKR) .[1] The Co(salen) catalyst selectively hydrolyzes the "wrong" epoxide enantiomer into a diol, leaving the desired epoxide enantiomer in >99% ee.

Detailed Protocol

Reference: Tokunaga & Jacobsen (1997).[1][3]

Phase 1: Racemic Epoxidation

  • Dissolve allylbenzene in DCM.[1]

  • Add mCPBA (1.1 equiv) at 0 °C. Stir until complete.

  • Quench with Na₂S₂O₃/NaHCO₃.[1][2] Isolate racemic epoxide.[1]

Phase 2: HKR (The Asymmetric Step)

  • Catalyst Activation: Dissolve (R,R)-Co(salen) (0.5 mol%) in toluene. Add acetic acid (2 equiv) and stir open to air for 1 hr to generate the active Co(III) species.[1] Remove solvent in vacuo.[1][4]

  • Reaction: Add the racemic epoxide (10 mmol) to the activated catalyst.

  • Hydrolysis: Cool to 0 °C. Add H₂O (0.55 equiv, 5.5 mmol) dropwise.

    • Note: Adding exactly 0.55 equiv ensures complete hydrolysis of the unwanted enantiomer.

  • Stir: Warm to room temperature and stir for 12–24 hours.

  • Separation: The product mixture contains volatile chiral epoxide and non-volatile chiral diol. Isolate the epoxide via vacuum distillation (high purity) or flash chromatography.[1]

Expected Results:

  • Yield: 40–45% (Max theoretical yield is 50%)[1]

  • ee: >99%[4][5][6]

Comparative Data Summary

FeatureShi EpoxidationJacobsen (Mn) EpoxidationHKR (Co) Method
Best Substrate Trans-1-PhenylpropeneCis-1-PhenylpropeneTerminal (Allylbenzene)
Catalyst Type Organocatalyst (Sugar-derived)Metal Complex (Mn-Salen)Metal Complex (Co-Salen)
Oxidant Oxone or H₂O₂NaOCl (Bleach)H₂O (Hydrolysis agent)
Typical ee 90–92%84–88%>99%
Atom Economy Moderate (Stoichiometric oxidant)High (Bleach)Low (Max 50% yield)

Troubleshooting & Expert Tips

  • pH Control in Shi Epoxidation: The most common failure mode is pH drift. If the pH drops below 9.5, the ketone catalyst undergoes Baeyer-Villiger oxidation and is destroyed.[1] Use an automated titrator or check pH hourly.[1]

  • Stirring in Jacobsen (Mn): The reaction is biphasic.[1] If conversion is low, increase stirring speed to maximize the interfacial surface area.[1]

  • Catalyst Recovery:

    • Shi: The ketone decomposes and is generally not recovered.

    • Jacobsen (Mn): Difficult to recover active catalyst.[1]

    • HKR (Co): Catalyst is robust and can often be recycled or used at very low loadings (0.5 mol%).[1]

References

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997).[1] An Efficient Catalytic Asymmetric Epoxidation Method.[1][2][3][4][7][8][9][10][11] Journal of the American Chemical Society, 119(46), 11224–11235.

  • Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991).[1] Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064.[1]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1][3] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Co-Salen-Catalyzed Hydrolysis. Science, 277(5328), 936–938.[1] [1]

  • Organic Syntheses Procedure (Shi Epoxidation): (R,R)-trans-β-Methylstyrene Oxide.[1] Org.[1][7] Synth. 2003, 80,[1] 9.

Sources

Application Note: Precision Hydrolytic Kinetic Resolution (HKR) of Phenylpropylene Oxide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the Hydrolytic Kinetic Resolution (HKR) of (2,3-epoxypropyl)benzene (often referred to as phenylpropylene oxide or allylbenzene oxide), a standard terminal epoxide substrate for the Jacobsen HKR.[1]

Abstract

This guide details the protocol for the Hydrolytic Kinetic Resolution (HKR) of racemic phenylpropylene oxide using the chiral (salen)Co(III) complex (Jacobsen’s Catalyst).[1] Unlike traditional enzymatic resolutions, the HKR offers a scalable, highly predictable method to access both the enantiopure epoxide (>99% ee) and the corresponding vicinal diol. This document focuses on the mechanistic causality of reaction parameters, catalyst activation protocols , and purification strategies to ensure reproducibility and high enantiomeric excess (ee).

Introduction & Mechanistic Rationale

The HKR relies on a chiral (salen)Co(III) complex to preferentially hydrate one enantiomer of a racemic terminal epoxide.[1][2][3] For phenylpropylene oxide, the reaction exhibits a second-order dependence on the catalyst concentration, confirming a cooperative bimetallic mechanism .[1]

The "Why" Behind the Protocol
  • Substrate Specificity: We focus on (2,3-epoxypropyl)benzene (a terminal epoxide).[1] Note that the internal isomer, 1-phenyl-1,2-epoxypropane (

    
    -methylstyrene oxide), reacts significantly slower and often requires different optimization.[1]
    
  • The 0.55 Equivalent Rule: We use 0.55 equivalents of water relative to the racemate. This ensures full conversion of the fast-reacting enantiomer (theoretical 50%) plus a small buffer (5%) to drive the "matched" enantiomer to completion, leaving the "mismatched" epoxide in >99% ee.[1]

  • Counterion Importance: The catalyst precursor is Co(II).[1][4] It must be oxidized to Co(III) with a coordinating counterion (OAc⁻ or OTs⁻).[1] Non-coordinating counterions (like PF₆⁻) result in inactive catalysts for HKR because the mechanism requires ligand exchange.

Mechanistic Pathway (Bimetallic Cooperativity)[1][5]

The following diagram illustrates the cooperative mechanism where two metal centers are required: one activates the electrophile (epoxide) and the other delivers the nucleophile (hydroxide/water).

HKR_Mechanism Cat_Inactive Co(II)-Salen (Precursor) Activation Activation (AcOH + Air) Cat_Inactive->Activation Cat_Active Co(III)-Salen-OAc (Active Species) Activation->Cat_Active Oxidation Complex_A Catalyst A Binds Epoxide Cat_Active->Complex_A Complex_B Catalyst B Binds Water/OH Cat_Active->Complex_B TS Bimetallic Transition State (Rate Limiting) Complex_A->TS Complex_B->TS Products Enantiopure Epoxide + Chiral Diol TS->Products Ring Opening

Figure 1: The cooperative bimetallic mechanism requires the active Co(III) species to self-associate, explaining the second-order kinetics.[1]

Materials & Equipment

ComponentSpecificationPurpose
Catalyst Precursor (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)Source of chirality.[1][5][6][7][8]
Substrate (2,3-epoxypropyl)benzene (Racemic), >98% purityTarget molecule.[1][5][9]
Activator Glacial Acetic Acid (AcOH)Provides the counterion for Co(III).[1]
Solvent THF (HPLC Grade) or Solvent-freeTHF is used for catalyst activation; reaction can be solvent-free.[1]
Water Deionized (DI) WaterThe nucleophile.[1][4]

Experimental Protocol

Phase 1: Catalyst Activation (Critical Step)

Context: Commercial catalysts are often sold as Co(II).[1] Using them directly without oxidation will result in zero conversion .[1] You must generate the Co(III)-X species.

  • Weighing: In a round-bottom flask, charge (R,R)-Co(II)-salen (0.5 mol% relative to substrate).

    • Example: For 100 mmol epoxide (13.4 g), use 0.5 mmol catalyst (302 mg).[1]

  • Solvation: Add minimal THF (approx. 2-3 mL per gram of catalyst) to dissolve the red solid.[1]

  • Acid Addition: Add Acetic Acid (2.0 equivalents relative to Catalyst).[1]

    • Note: Do not use a large excess of acid, as it can catalyze non-selective background hydrolysis.[1]

  • Oxidation: Stir the solution open to air (or under a gentle stream of air) at room temperature for 30–60 minutes.

    • Visual Cue: The color will shift from brick-red to a dark brown/black.[1]

  • Evaporation: Remove the solvent and excess acid/water by rotary evaporation to obtain the solid Co(III)-salen-OAc complex.[1]

    • Expert Tip: A "crusty" brown solid indicates successful activation.[1] If it remains oily, co-evaporate with toluene once to remove trapped acetic acid.[1]

Phase 2: The HKR Reaction
  • Substrate Addition: Add the racemic (2,3-epoxypropyl)benzene (1.0 eq) directly to the flask containing the solid activated catalyst.[1]

    • Solvent Note: For this substrate, the reaction is best performed solvent-free or with minimal THF (only if the mixture is too viscous).[1] High concentration favors the bimetallic mechanism.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Why? The reaction is exothermic. Controlling the initial rate prevents a "runaway" exotherm which could degrade the catalyst or reduce enantioselectivity.

  • Water Addition: Add Water (0.55 eq) dropwise over 5–10 minutes.

    • Stoichiometry: 0.55 eq guarantees that the "fast" enantiomer is completely hydrolyzed.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously.

  • Monitoring: Monitor by Chiral GC or 1H NMR.

    • Endpoint: The reaction is complete when the epoxide ee reaches >99%. This typically occurs at ~52-55% conversion of the starting material.[1]

Phase 3: Workup and Purification[1]

The reaction mixture now contains:

  • (2S)-Epoxide (Unreacted, >99% ee)[1]

  • (2R)-Diol (Product, >90% ee)

  • Catalyst[1][4][6][8][10]

Workflow Diagram:

HKR_Workflow Reaction_Mix Crude Reaction Mix (Epoxide + Diol + Catalyst) Distillation Vacuum Distillation (0.1 - 1.0 mmHg) Reaction_Mix->Distillation Epoxide_Pure Distillate: (S)-Phenylpropylene Oxide (>99% ee) Distillation->Epoxide_Pure Residue Pot Residue: Diol + Catalyst Distillation->Residue Extraction Extraction (Water/EtOAc) Residue->Extraction Diol_Pure (R)-3-Phenyl-1,2-propanediol (Recrystallize for >99% ee) Extraction->Diol_Pure Catalyst_Recycle Recovered Catalyst Extraction->Catalyst_Recycle

Figure 2: Separation strategy utilizing the volatility difference between the epoxide and the diol.[1]

Step-by-Step Purification:

  • Distillation (Preferred for Epoxide): Connect the flask to a short-path distillation head. Apply high vacuum (0.1–1.0 mmHg).[1]

    • The epoxide ((2,3-epoxypropyl)benzene) will distill at approx 60–70 °C at 0.5 mmHg (or ~98°C at 17 mmHg).[1]

    • Caution: Do not overheat the pot residue, as the diol can polymerize or degrade.

  • Diol Isolation: The residue contains the diol and catalyst.[11]

    • Add water and Ethyl Acetate (EtOAc).[1][5]

    • The diol partitions into the EtOAc phase (or water phase depending on lipophilicity; for phenyl-diol, it prefers organics).[1] Actually, the catalyst is very soluble in organic solvents.

    • Better Method: Triturate the residue with water/hexanes. The catalyst is soluble in hexanes/DCM; the diol is soluble in hot water or polar organics.

    • Recrystallization:[1] The diol (3-phenyl-1,2-propanediol) is a solid.[1] Recrystallize from toluene or EtOAc/Hexanes to upgrade ee from ~90% to >99%.[1]

Performance Data & Benchmarks

The following data represents typical results for the HKR of (2,3-epoxypropyl)benzene using 0.5 mol% (R,R)-Co-salen.

ParameterValueNotes
Time 12 – 18 HoursHighly dependent on stirring efficiency (viscosity).[1]
Conversion 53 – 55%Slightly >50% ensures high ee of recovered epoxide.[1]
Epoxide Yield 42 – 45%Theoretical max is 50%.[1]
Epoxide ee > 99% The primary metric of success.
Diol ee 85 – 93%Lower than epoxide due to minor "mismatched" reaction.[1] Upgrade via recrystallization.[1]
k (relative) > 200Selectivity factor (

) for this substrate is excellent.[1]

Expert Insights & Troubleshooting

Color as a Diagnostic Tool[1]
  • Red: Inactive Co(II).[1] Reaction will not proceed.

  • Brown/Black: Active Co(III).[1][12]

  • Green: Often indicates Co(III) reduction or decomposition.[1] If the reaction turns green and stops, add more acetic acid and air to re-oxidize.

The "Stirring" Factor

Since the reaction is often run solvent-free, the mixture becomes biphasic (organic epoxide + water droplets) and eventually homogenous as the diol forms.[1] Vigorous stirring is non-negotiable to maintain the emulsion and ensure the bimetallic catalytic cycle can occur.

Safety: Epoxide Handling

Phenylpropylene oxide is a potential mutagen and skin irritant.[1]

  • Engineering Control: All transfers must be done in a fume hood.

  • Quenching: Residual epoxide on glassware can be quenched with aqueous NaOH.[1]

References

  • Jacobsen, E. N. (2000).[1] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link[1]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Cooperative Mechanism. Science. Link[1]

  • Schaus, S. E., et al. (2002).[1] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society.[4][10] Link[1]

  • Nielsen, L. P. C., et al. (2004).[1] Mechanism of the Salen Co(III)-Catalyzed Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society.[4][10] Link[1]

Sources

scale-up procedures for (1R,2R)-1-phenylpropylene oxide production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Asymmetric Synthesis of (1R,2R)-1-Phenylpropylene Oxide

Executive Summary

(1R,2R)-1-Phenylpropylene oxide (also known as (1R,2R)-trans-


-methylstyrene oxide) is a critical chiral building block for the synthesis of various sympathomimetic drugs and amino-alcohol functionalities. While traditional metal-based asymmetric epoxidations (e.g., Jacobsen-Katsuki) excel with cis-olefins, they often exhibit poor enantioselectivity with trans-olefins.

This guide details the Shi Epoxidation , an organocatalytic method utilizing a fructose-derived ketone (D-Epoxone), which is the industry-standard route for converting trans-olefins to trans-epoxides with high enantiomeric excess (>90% ee). This protocol focuses on the scale-up parameters required to transition from milligram screening to kilogram-scale production, emphasizing heat management, pH control, and safety regarding peroxide handling.

Route Selection Strategy

MethodologySubstrate PreferenceScale-Up FeasibilityProsCons
Jacobsen Epoxidation (Mn-Salen)cis-olefinsHighRobust catalyst; cheap oxidant (bleach).Poor ee for trans-olefins ; requires specific "Katsuki" variants for moderate success.
Shi Epoxidation (D-Epoxone)trans-olefins*High High ee (>90%) for (1R,2R) ; Metal-free; Uses benign oxidant (Oxone).Requires pH control; Catalyst loading can be high (though recoverable).
Biocatalysis (Styrene Monooxygenase)VariableMediumGreen chemistry; ambient conditions.Strain availability; difficult downstream processing (emulsions); often requires specific cofactor regeneration systems.
Hydrolytic Kinetic Resolution (HKR) Racemic EpoxidesHighExcellent for terminal epoxides.Max 50% yield ; lower efficiency for internal epoxides like methylstyrene oxide.

Decision: The Shi Epoxidation is selected as the primary protocol due to its direct access to the (1R,2R) enantiomer from commercially available trans-


-methylstyrene with superior stereocontrol.

Reaction Mechanism & Workflow

The reaction proceeds via a dioxirane intermediate generated in situ from the chiral ketone catalyst and Oxone (potassium peroxymonosulfate).

ShiEpoxidation Substrate trans-beta-Methylstyrene (Achiral Precursor) Product (1R,2R)-1-Phenylpropylene Oxide (>90% ee) Substrate->Product O-Transfer Oxidant Oxone (KHSO5) + pH 10.5 Buffer Intermediate Dioxirane Species (Active Oxidant) Oxidant->Intermediate Activates Catalyst D-Epoxone Catalyst (Fructose Derived) Catalyst->Intermediate Oxidation Intermediate->Catalyst Regeneration Intermediate->Product  

Figure 1: Catalytic cycle of the Shi Epoxidation. The chiral ketone is oxidized to a dioxirane, which transfers oxygen to the alkene in a stereocontrolled manner.

Detailed Scale-Up Protocol

Target Scale: 100 g (0.85 mol) input Expected Yield: 85-92% Target ee: >90%

Equipment & Reagents
  • Reactor: 2L Jacketed Glass Reactor with overhead stirring (impeller required for biphasic mixture).

  • Temperature Control: Circulating chiller capable of maintaining internal temperature at -5°C to 0°C.

  • Dosing: Two peristaltic pumps for simultaneous addition of Oxone and KOH.

  • pH Monitoring: Calibrated pH probe inserted directly into the reaction medium.

  • Reagents:

    • trans-

      
      -Methylstyrene (100 g, 0.846 mol)
      
    • D-Epoxone Catalyst (30 mol%, ~65 g) [Note: Loading can be reduced to 20 mol% with optimized pH control]

    • Oxone® (Potassium peroxymonosulfate) (1.5 equiv, ~390 g)

    • K₂CO₃ (for buffer)[1]

    • Na₂EDTA (0.4 mM solution) - Critical to chelate trace metals that decompose Oxone.

    • Acetonitrile (ACN) / Dimethoxymethane (DMM) solvent system.

Step-by-Step Procedure

Step 1: Reactor Charging

  • Charge the reactor with 100 g trans-

    
    -methylstyrene .
    
  • Add 65 g D-Epoxone catalyst .

  • Add solvent mixture: 600 mL Acetonitrile and 300 mL Dimethoxymethane (DMM helps solubilize the substrate and stabilize the intermediate).

  • Add 400 mL of 0.05 M Na₂B₄O₇ / Na₂EDTA buffer .

  • Cool the mixture to -5°C with vigorous stirring (400-500 rpm).

Step 2: Oxidant Preparation (The "Oxone Feed")

  • Dissolve 390 g Oxone in 1.5 L of 0.4 mM aqueous Na₂EDTA .

    • Note: Oxone has low solubility; ensure complete dissolution. The EDTA is vital to prevent transition metal-catalyzed decomposition of the oxidant.

Step 3: Base Preparation (The "pH Control Feed")

  • Prepare a 5.8 M K₂CO₃ solution (approx. 450 g in 550 mL water).

    • Why Carbonate? Hydroxide (KOH) can be used, but Carbonate provides a better buffering capacity at pH 10.5, which is the "sweet spot" for catalyst stability and dioxirane activity.

Step 4: The Reaction (Simultaneous Addition)

  • Start the Oxone feed via Pump A. Rate: ~10 mL/min (Target addition time: 2.5 - 3 hours).

  • IMMEDIATELY start the Base feed via Pump B, controlled by the pH meter.

    • CRITICAL PARAMETER: Maintain pH between 10.3 and 10.8 .

    • Logic: If pH < 10, the catalyst decomposes via Baeyer-Villiger oxidation. If pH > 11, the Oxone autodecomposes rapidly.

  • Monitor internal temperature.[2] Do not allow it to exceed +2°C . The reaction is exothermic.

Step 5: Quench & Work-up

  • After addition is complete, stir for 1 hour at 0°C.

  • Check conversion via GC/TLC.

  • Quench by adding 1 L of cold Hexane (or Pentane) to the reactor.

  • Separate the phases. The product is in the organic (top) layer.

  • Wash the organic layer with aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess peroxides. Test with starch-iodide paper to ensure no active oxidant remains.

  • Wash with Brine, dry over Na₂SO₄, and filter.

Purification

Option A: Vacuum Distillation (Preferred for >50g)

  • The product is a liquid (bp ~201°C at atm, ~85°C at 15 mmHg).

  • Perform vacuum distillation.[3]

  • Warning: Ensure the pot residue does not overheat; polymerization can occur. Add a radical inhibitor (e.g., BHT) if storing for long periods.

Option B: Flash Chromatography (High Purity / Low Scale)

  • Stationary Phase: Silica Gel (buffered with 1% Et₃N to prevent acid-catalyzed ring opening).

  • Eluent: Hexane:Ether (10:1).[1]

  • Result: Colorless oil.

Safety & Troubleshooting

HazardMitigation
Oxone Decomposition Oxone releases oxygen and heat if catalyzed by metals. Use glass/Teflon equipment only. EDTA is non-negotiable.
Exotherm The oxidation is exothermic. If cooling fails, stop the Oxone feed immediately. Do not dump the reaction; allow it to stir and cool.
Peroxides The crude mixture contains organic peroxides. Never distill the crude without a negative starch-iodide test (thiosulfate wash).

Troubleshooting Table:

  • Low Conversion: Check pH. If pH dropped below 9 during addition, catalyst is likely destroyed.

  • Low ee: Temperature was likely too high (>5°C) or stirring was inefficient (biphasic mass transfer limitation).

  • Emulsion during workup: Use more brine or filter through a Celite pad.

Analytical Quality Control

Enantiomeric Excess Determination:

  • Method: Chiral GC or HPLC.

  • Column: Chiralcel OD-H or equivalent (e.g., Cyclodextrin-based GC column).

  • Conditions: Isocratic Hexane/IPA (99:1) for HPLC.[4]

  • Retention Times: (1R,2R) isomer typically elutes after the (1S,2S) isomer (verify with racemic standard).

Identity Verification:

  • 1H NMR (CDCl3): Characteristic epoxide protons at

    
     3.57 (d, J=2.1 Hz, H-2) and 
    
    
    
    3.03 (qd, J=5.1, 2.1 Hz, H-3).
  • Optical Rotation:

    
     (c 1.84, CHCl₃) for the (1R,2R) isomer.
    

References

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society, 119(46), 11224–11235. Link

  • Frohn, M., & Shi, Y. (2000). Chiral Ketone-Catalyzed Asymmetric Epoxidation of Olefins. Synthesis, 2000(14), 1979–2000. Link

  • Wang, Z.-X., & Shi, Y. (2003).

    
    -Methylstyrene and 1-Phenylcyclohexene Using a D-Fructose-Derived Ketone: (R,R)-trans-
    
    
    
    -Methylstyrene Oxide. Organic Syntheses, 80, 9. Link
  • Wu, X.-Y., She, X., & Shi, Y. (2002). Highly Enantioselective Epoxidation of trans-Olefins Catalyzed by a Fructose-Derived Ketone. Journal of the American Chemical Society, 124(30), 8792–8793. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Kinetic Resolution of Racemic Styrene Oxide. BenchChem Application Library. Link

Sources

Troubleshooting & Optimization

minimizing side products in trans-beta-methylstyrene epoxidation

Technical Support Center: trans- -Methylstyrene Epoxidation

Ticket Subject: Minimizing Side Products (Diols, Ketones, & Isomers) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The Reaction Landscape

Before adjusting parameters, you must identify which side product is eroding your yield. The epoxidation of trans-

Reaction Pathway & Failure Modes

The following diagram illustrates the intended pathway versus the three primary failure modes: Hydrolysis (Diol), Meinwald Rearrangement (Ketone/Aldehyde), and Radical Scrambling (Isomerization).

ReactionPathwaysStarttrans-beta-MethylstyreneEpoxidetrans-Epoxide(Target)Start->Epoxide Oxidant(m-CPBA/Oxone)CisEpoxidecis-Epoxide(Leakage)Start->CisEpoxide RadicalMechanismDiolDiol(Hydrolysis)Epoxide->Diol H+/H2O(Acid Catalysis)KetonePhenylacetone(Rearrangement)Epoxide->Ketone Lewis Acid(Meinwald)

Figure 1: Mechanistic divergence in styrene derivative epoxidation.[1][2] Red paths indicate acid-mediated degradation.

Troubleshooting Modules

Issue A: "I am seeing significant amounts of 1-phenyl-1,2-propanediol."

Diagnosis: Acid-catalyzed hydrolysis. The epoxide ring is highly susceptible to opening by water, especially if the pH drops below 7. In m-CPBA reactions, the byproduct (m-chlorobenzoic acid) is strong enough to catalyze this ring opening.

Corrective Actions:

  • Buffer Implementation: You must use a biphasic buffer system.

    • Protocol: Add 0.5 M aqueous

      
       or phosphate buffer (pH 7.5–8.0) directly to the reaction mixture if using a biphasic solvent system (e.g., 
      
      
      /Water).
    • Solid Phase: If working strictly in organic solvent (

      
      ), add solid 
      
      
      (2.5 equiv) to the flask. This acts as an acid scavenger for the m-chlorobenzoic acid generated.
  • Quench Speed: Do not let the reaction sit after completion. The longer the epoxide sits with the spent oxidant, the higher the diol content.

    • Tech Tip: Quench with saturated

      
       (to kill oxidant) mixed with 
      
      
      (to neutralize acid) immediately.
Issue B: "My product contains phenylacetone (1-phenylpropan-2-one)."

Diagnosis: Meinwald Rearrangement.[3][4][5] This is a 1,2-hydride shift triggered by Lewis acids or strong Brønsted acids. If you are using metal catalysts (Mn, Fe) or allowing acid buildup, the epoxide rearranges into the thermodynamically more stable ketone.

Corrective Actions:

  • Chelate Trace Metals: If using commercial m-CPBA, trace metal impurities can catalyze this rearrangement. Add 1% EDTA to your aqueous wash during workup.

  • Temperature Control: The rearrangement activation energy is higher than epoxidation.

    • Limit: Maintain reaction temperature

      
      . Do not reflux.
      
  • Avoid Silica Gel: Silica is slightly acidic.

    • Fix: Pre-treat your silica column with 1%

      
       (Triethylamine) in hexanes before loading your sample.[6] This neutralizes the silica surface active sites.
      
Issue C: "The trans:cis ratio is eroding."

Diagnosis: Radical Stepwise Mechanism. Standard m-CPBA epoxidation is concerted and stereospecific (maintains trans). If you see cis-epoxide, you are likely operating under conditions favoring a radical pathway (e.g., photochemical degradation or specific metal-salen catalysts that proceed via radical intermediates).

Corrective Actions:

  • Exclude Light: Wrap the flask in foil to prevent radical generation.

  • Radical Scavenger: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) if using Mn-catalysts, though this is rarely needed for standard peracid oxidations.

Optimized Protocols

Protocol A: The "Buffered" m-CPBA Method (Small Scale / High Purity)

Best for: Initial synthesis where yield and purity are prioritized over cost.

ParameterSpecificationRationale
Solvent

(DCM)
Excellent solubility for reactant; non-coordinating.
Oxidant m-CPBA (1.2 equiv)Standard electrophilic oxidant.
Buffer Solid

(2.5 equiv)
CRITICAL: Neutralizes m-CBA byproduct in situ.
Temp

Minimizes thermal rearrangement.
Time 3–12 hoursMonitor by TLC; stop immediately upon consumption.

Step-by-Step:

  • Dissolve trans-

    
    -methylstyrene (1.0 equiv) in DCM (0.1 M concentration).
    
  • Add solid

    
     (2.5 equiv) to the stirring solution.
    
  • Cool to

    
     in an ice bath.
    
  • Add m-CPBA (1.2 equiv) portion-wise over 15 minutes. Do not dump it in all at once to prevent exotherms.

  • QC Stop-Point: Check TLC after 3 hours. If SM is consumed, STOP.

  • Workup: Pour into a mixture of sat.

    
     and sat. 
    
    
    (1:1). Stir vigorously for 20 mins (starch-iodide test should be negative).
  • Extract with DCM, dry over

    
    , and concentrate without heating  (water bath 
    
    
    ).
Protocol B: Shi Epoxidation (Enantioselective)

Best for: Generating chiral epoxides from trans-alkenes.

The Shi epoxidation uses a fructose-derived ketone catalyst and Oxone.[7] It requires precise pH control.[6]

Workflow Logic:

ShiWorkflowcluster_tipsCritical ParametersSetupBiphasic System(DMM/MeCN + Buffer)AdditionSimultaneous Addition:1. Oxone (Oxidant)2. K2CO3 (pH Control)Setup->AdditionMonitoringpH MonitoringTarget: 10.5Addition->MonitoringMonitoring->AdditionAdjust RateFinishFinishMonitoring->FinishCompleteTip1pH < 10: Baeyer-Villiger (Catalyst Death)Tip2pH > 11: Oxone Decomposition

Figure 2: Operational control loop for Shi Epoxidation. pH stability is the primary determinant of success.

Key Troubleshooting for Shi:

  • pH Drift: If pH drops below 10, the catalyst undergoes Baeyer-Villiger oxidation and deactivates. Use a calibrated pH meter or phenolphthalein indicator (pink) to ensure basicity.

  • Temperature: Must be kept at

    
     to 
    
    
    . Higher temperatures degrade the Oxone.

Analytical Reference Data

Use these NMR shifts to quantify your side products in crude mixtures (

CompoundKey Signal (

H NMR)
MultiplicityLocation
trans-Epoxide (Product)

3.57
Doublet (

Hz)
Benzylic proton (epoxide ring)
cis-Epoxide (Isomer)

4.05
Doublet (

Hz)
Benzylic proton (cis coupling is larger)
Phenylacetone (Rearranged)

3.68
Singlet (2H)Benzylic

adjacent to carbonyl
Diol (Hydrolysis)

4.5–4.7
Broad/MultipletBenzylic

(shift varies w/ conc)

References

  • Mechanistic Insight & Hydrolysis: Mohan, R. S., et al. "Spontaneous hydrolysis reactions of cis- and trans-beta-methyl-4-methoxystyrene oxides."[8] Journal of Organic Chemistry, 2000.

  • Meinwald Rearrangement: Li, X., et al. "Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase."[9] Nature Chemistry, 2024.[9]

  • Shi Epoxidation Protocol: Wang, Z.-X., et al. "Asymmetric Epoxidation of trans-beta-Methylstyrene...: (R,R)-trans-beta-Methylstyrene Oxide." Organic Syntheses, 2003, Vol. 80, p.[6] 9.

  • m-CPBA Educational Protocol: Mohan, R. S., & Centko, R. S.[10] "Epoxidation of p-Methoxy-trans-beta-methylstyrene. An Exercise in 1H NMR..." Journal of Chemical Education, 2001.[10]

  • Jacobsen Epoxidation Kinetics: Jacobsen, E. N., et al. "Probing Competitive Enantioselective Pathways Operating in the Jacobsen-Katsuki Epoxidation."[11] Journal of the American Chemical Society, 2005.

Technical Support Center: Handling & Preserving (1R,2R)-(+)-1-Phenylpropylene Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Topic: Troubleshooting Racemization and Stereochemical Degradation of Benzylic Epoxides

Overview & Mechanistic Causality

(1R,2R)-(+)-1-Phenylpropylene oxide (also known as trans-β-methylstyrene oxide) is a highly valuable chiral building block in pharmaceutical synthesis. However, maintaining its enantiomeric excess (ee) requires strict environmental control. The inherent ring strain of the three-membered oxirane ring makes epoxides generally reactive[1]. In the case of 1-phenylpropylene oxide, the C1 position is benzylic.

Under even mildly acidic conditions, the epoxide oxygen is protonated, converting it into a superior leaving group. This triggers an SN1-like spontaneous C–O bond cleavage at the more substituted C1 position, generating a resonance-stabilized, planar benzylic carbocation[2]. Because the carbocation is planar, subsequent ring closure can occur from either face, leading to stereochemical inversion (epimerization) or complete racemization[3]. Understanding this causality is the key to designing self-validating workflows that preserve stereointegrity.

Visualization: Racemization Pathway

RacemizationMechanism N1 (1R,2R)-Epoxide N2 Protonated Epoxide N1->N2 +H⁺ N3 Benzylic Carbocation N2->N3 Ring Opening N3->N2 Ring Closure (Retention) N4 (1S,2S)-Epoxide (Racemized) N3->N4 Ring Closure (Inversion) -H⁺ N4->N3 +H⁺ Ring Opening

Figure 1: Acid-catalyzed racemization of benzylic epoxides via a planar carbocation.

Troubleshooting FAQs

Q1: My enantiomeric excess (ee) drops significantly after silica gel column chromatography. What is causing this? A1: Standard, untreated silica gel is inherently acidic (pH ~4.5–5.5). Prolonged exposure of benzylic epoxides to these acidic silanol groups on the stationary phase catalyzes the ring-opening to the benzylic carbocation, causing rapid on-column racemization and degradation[2]. Solution: You must use deactivated (base-washed) silica gel or switch to neutral alumina. See Protocol 1 for the exact deactivation methodology[3].

Q2: I observe racemization during the aqueous workup of my epoxidation reaction. How can I prevent this? A2: Unbuffered aqueous workups, especially if trace acids from oxidants are present, will degrade the epoxide. Furthermore, standard chlorinated solvents (e.g., CDCl3, CH2Cl2) can slowly decompose via photolysis to generate trace HCl. Solution: Always quench epoxidation reactions with a mild base (e.g., saturated NaHCO3) and perform extractions using non-nucleophilic, base-washed organic solvents[2]. See Protocol 2.

Q3: What are the optimal long-term storage conditions for (1R,2R)-(+)-1-Phenylpropylene oxide? A3: Thermal stress and protic environments promote ring-opening. Solution: Store the neat compound or a solution in a non-polar, aprotic solvent (e.g., hexanes or toluene) at -20°C under an inert argon atmosphere. Adding a single crystal of anhydrous K2CO3 to the storage vial acts as an insoluble acid scavenger, ensuring the environment remains strictly non-acidic over time.

Data Presentation: Environmental Impact on Stereointegrity

The following table summarizes the quantitative impact of various laboratory environments on the stereochemical stability of benzylic epoxides.

Condition / MatrixTemperatureRelative ee RetentionCausality / Mechanism of Degradation
Standard Silica Gel 25°CLow (<50%)Brønsted acid-catalyzed ring opening via silanol groups[2].
Et3N-Deactivated Silica 25°CHigh (>95%)Amine neutralizes acidic sites, preventing protonation[3].
CDCl3 (Unfiltered) 25°CModerate (70-80%)Trace HCl generation from solvent photolysis/hydrolysis.
Hexanes + K2CO3 -20°COptimal (>99%)Complete suppression of thermal and acid-catalyzed pathways.

Experimental Protocols

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel[4]

Self-validating mechanism: The addition of Et3N permanently neutralizes the acidic silanol sites on the silica matrix. Maintaining a basic eluent ensures the epoxide oxygen remains unprotonated throughout the separation, completely shutting down the SN1 racemization pathway.

  • Measure: Weigh the required amount of standard silica gel (230-400 mesh) for your flash column.

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/EtOAc 9:1) and add 1–2% (v/v) Triethylamine (Et3N).

  • Slurry: Add the silica gel to the Et3N-spiked eluent to create a slurry. Stir gently for 15–30 minutes at room temperature to ensure complete neutralization of all active acidic sites.

  • Packing: Pack the column using the standard slurry method.

  • Equilibration: Flush the packed column with 2–3 column volumes of the Et3N-spiked eluent before loading the crude (1R,2R)-(+)-1-Phenylpropylene oxide.

  • Elution: Load the sample and elute the product using the same basic solvent system.

Protocol 2: Mild Aqueous Workup for Chiral Epoxides[3]

Self-validating mechanism: Immediate neutralization of reaction byproducts prevents the initiation of the carbocation cascade. Avoiding mildly Lewis acidic drying agents (like MgSO4) prevents late-stage stereochemical erosion.

  • Quench: Upon completion of the epoxidation reaction, cool the reaction mixture to 0°C. Slowly add an equal volume of saturated aqueous NaHCO3 to neutralize any acidic byproducts.

  • Extraction: Extract the aqueous layer with a non-nucleophilic, water-immiscible solvent (e.g., methyl tert-butyl ether [MTBE] or diethyl ether). Avoid dichloromethane if possible.

  • Washing: Wash the combined organic layers with brine. Pro-tip: Add a single drop of saturated NaHCO3 to the brine to ensure it remains slightly basic (pH ~7.5).

  • Drying: Dry the organic layer over anhydrous Na2SO4. Do not use MgSO4 , as the magnesium ion can act as a mild Lewis acid and coordinate with the epoxide oxygen, promoting ring-opening.

  • Concentration: Concentrate the solution under reduced pressure. Keep the rotary evaporator water bath temperature strictly below 25°C to avoid thermal stress.

References

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available at:[Link]

  • [1] Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. Available at:[Link]

  • [3] ACS Publications - The Journal of Organic Chemistry. Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides. Available at:[Link]

Sources

Technical Support Center: Purification of (1R,2R)-1-Phenylpropylene Oxide

[1]

Case ID: PUR-PPO-1R2R Compound: (1R,2R)-2-methyl-3-phenyloxirane CAS: 14212-54-5 (specific enantiomer) / 873-66-5 (racemic trans-precursor reference) Physical State: Colorless to pale yellow liquid Boiling Point: ~85°C at 15 mmHg (extrapolated); Decomposes >150°C at atm pressure.[1]

Core Troubleshooting & Decision Matrix

Before initiating purification, assess the crude profile. This compound is highly acid-sensitive and prone to Meinwald rearrangement (to phenylacetone) or hydrolysis (to diols) on standard silica gel.[1]

Quick Diagnostic: What is the state of your crude material?
ObservationProbable IssueRecommended Action
Cloudy/Viscous Oil Polymerization or Diol formationCheck 1H NMR for broad peaks.[1] If diol is present, use Vacuum Distillation .[1]
Yellow/Brown Color Oxidative degradation or catalyst residueBuffered Silica Filtration (See Protocol A).[1]
Aldehyde/Ketone Peaks Acid-catalyzed rearrangementStop! Your system is acidic.[1] Wash with NaHCO₃ immediately.[1]
Low ee (<90%) Incomplete asymmetric inductionChiral HPLC or Chemical Resolution (HKR is difficult for trans-epoxides).[1]

Detailed Purification Protocols

Protocol A: Buffered Silica Gel Chromatography (Gold Standard)

Best for: Removing catalyst residues, trace starting material, and separating diastereomers (cis/trans).

The Critical Failure Point: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity is sufficient to open the epoxide ring or rearrange it to a ketone during the time it takes to run a column. You must buffer the stationary phase.

Step-by-Step Methodology:

  • Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in Hexanes.

  • Buffering: Add 1% Triethylamine (Et₃N) (v/v) to the slurry. Swirl and let stand for 5 minutes.

    • Why? The amine neutralizes acidic silanol groups on the silica surface.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Hexanes + 1% Et₃N .

  • Loading: Dissolve the crude oil in a minimum amount of Hexanes/Et₃N (99:1). Load gently.

  • Elution Gradient:

    • Start: 100% Hexanes (buffered with 0.5% Et₃N).

    • Ramp: 50:1 Hexanes:Diethyl Ether

      
       20:1 Hexanes:Diethyl Ether.[1]
      
    • Note: The epoxide typically elutes cleanly in 10:1 to 20:1 mixtures.[1]

  • Fraction Collection: Monitor via TLC (stain with KMnO₄ or Anisaldehyde; epoxide spots are often faint UV active).[1]

Expert Tip: Never leave the epoxide on the column overnight. Even buffered silica can induce degradation over prolonged periods.[1]

Protocol B: Vacuum Distillation (Scalable Method)

Best for: Large scale (>5g) and separating non-volatile byproducts (diols/polymers).

The Critical Failure Point: Thermal instability.[1] Heating above 120°C can cause racemization or explosion hazards if peroxides are present.[1]

Step-by-Step Methodology:

  • Quench Check: Ensure all peroxides (e.g., m-CPBA, Oxone) are quenched (check with starch-iodide paper) before heating.[1]

  • Apparatus: Use a Kugelrohr or Short-path distillation setup. Long columns increase pressure drop and required pot temperature.[1]

  • Vacuum: High vacuum is mandatory (< 1 mmHg is ideal; < 10 mmHg is acceptable).[1]

  • Temperature:

    • Bath Temp: Start at 40°C and ramp slowly.

    • Collection: Expect distillate around 60–75°C at 0.5 mmHg .

  • Receiving Flask: Cool the receiving flask to -78°C (Dry ice/acetone) to prevent re-evaporation into the vacuum line.

Visualizing the Workflow

The following diagram illustrates the decision logic and degradation pathways to avoid.

PurificationWorkflowCrudeCrude (1R,2R)-EpoxideCheckPurityAnalyze Purity (NMR/TLC)Crude->CheckPurityDecisionImpurity Type?CheckPurity->DecisionVolatilesSolvents / Light ImpuritiesDecision->VolatilesHighSolidsCatalyst / Diols / PolymersDecision->SolidsHighIsomersDiastereomers (cis) / EnantiomersDecision->IsomersHighDistillationVacuum Distillation(<1 mmHg, <80°C)Volatiles->DistillationSolids->DistillationColumnBuffered Chromatography(SiO2 + 1% Et3N)Isomers->ColumnFinalPure (1R,2R)-EpoxideDistillation->FinalDegradationWARNING: Acidic ConditionsColumn->DegradationNo BufferColumn->FinalMeinwaldMeinwald Rearrangement(Phenylacetone)Degradation->MeinwaldHydrolysisHydrolysis(Diol)Degradation->Hydrolysis

Caption: Decision matrix for purification. Note the critical risk of acidic degradation pathways if buffering is omitted.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina (Activity Grade III) is actually safer than Silica because it is less acidic.[1] However, separation resolution is often lower on Alumina.[1] If you have difficult-to-separate diastereomers, Buffered Silica (Protocol A) provides better resolution.[1]

Q: I see a spot on TLC that trails the epoxide. What is it? A: This is likely the diol ((1R,2R)-1-phenylpropane-1,2-diol), formed by hydrolysis.[1] It is much more polar.[1] If you see this increasing during the column run, your silica is too acidic. Increase Et₃N concentration to 2%.

Q: Can I use Jacobsen's Hydrolytic Kinetic Resolution (HKR) to improve ee? A: Proceed with caution. While HKR is famous for terminal epoxides, it is significantly slower and less effective for trans-disubstituted epoxides like 1-phenylpropylene oxide due to steric hindrance.[1]

  • Alternative: If you must enrich ee, consider crystallizing the corresponding diol (after hydrolysis) or using Chiral HPLC (Chiralcel OD-H or AD-H columns, Hexane/IPA mobile phase).[1]

Q: How should I store the purified compound? A: Store at -20°C under an Argon atmosphere . Epoxides can slowly auto-polymerize or react with moisture in the air.[1] Add a few granules of activated 4Å molecular sieves to the vial to ensure dryness.

Key Physical Data for Identification

PropertyValueNotes
Appearance Colorless LiquidYellows upon oxidation
1H NMR (CDCl₃)

3.57 (d, J=2.1 Hz, 1H)
Characteristic doublet for H at C1 (benzylic)
1H NMR (CDCl₃)

3.03 (qd, 1H)
Multiplet for H at C2
1H NMR (CDCl₃)

1.45 (d, J=5.1 Hz, 3H)
Methyl group
TLC (Hex/EtOAc 9:1)

Diol

Data based on (R,R)-trans-isomer [1].

References

  • Organic Syntheses : Wang, Z.-X.; Shu, L.; Frohn, M.; Tu, Y.; Shi, Y. "(R,R)-trans-beta-Methylstyrene Oxide".[1][2] Org.[1][3][4][5] Synth.2003 , 80, 9.

    • Key citation for buffered silica protocol and NMR d
  • PubChem Compound Summary : "trans-beta-Methylstyrene oxide".[1][6] National Center for Biotechnology Information.[1] [6]

  • Jacobsen Group (Harvard) : "Hydrolytic Kinetic Resolution (HKR)".[1][7][8] Jacobsen Lab Protocols.

    • Context for limit

Technical Support Center: Epoxide Ring-Opening Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield & Selectivity in Epoxide Ring-Opening Audience: Researchers, Medicinal Chemists, Process Engineers Guide ID: EPOX-TRBL-001

👋 Welcome to the Reaction Optimization Center

From: Dr. Alex V., Senior Application Scientist Subject: Resolving Yield and Selectivity Bottlenecks in Epoxide Opening

Epoxides (oxiranes) are high-energy "spring-loaded" electrophiles. While their ring strain (~13 kcal/mol) makes them reactive, it also makes them prone to catastrophic side pathways like polymerization or rearrangement. If you are reading this, you are likely facing one of three problems: regiochemical scrambling , oligomerization (gunk formation) , or Meinwald rearrangement (isomerization to ketone) .

This guide moves beyond basic textbook definitions to address the causality of failure and provides self-validating protocols to restore your yields.

📊 Module 1: Diagnostic Flowchart

Before altering conditions, identify the specific failure mode using this logic flow.

TroubleshootingFlow node_start START: Analyze Crude NMR/LCMS q_sm Is Starting Material (SM) remaining? node_start->q_sm q_byprod Are distinct byproducts visible? q_sm->q_byprod No (SM Consumed) issue_kinetics ISSUE: Kinetic Stalling (Nucleophile too weak or Catalyst poisoned) q_sm->issue_kinetics Yes (Reaction Stalled) q_regio Is the Regioisomer Ratio (rr) poor? q_byprod->q_regio Clean but low yield issue_meinwald ISSUE: Meinwald Rearrangement (Aldehyde/Ketone formation) q_byprod->issue_meinwald Sharp carbonyl peaks issue_poly ISSUE: Oligomerization (Broad peaks, baseline humps) q_byprod->issue_poly Broad/Polymeric peaks issue_mech ISSUE: Mismatched Mechanism (S_N1 vs S_N2 conflict) q_regio->issue_mech Yes (Wrong Isomer) Check Isolation/Workup Check Isolation/Workup q_regio->Check Isolation/Workup No (Correct Isomer)

Figure 1: Diagnostic logic for isolating the root cause of low yield in epoxide opening.

🛠 Module 2: The "Wrong Isomer" (Regioselectivity)

The Problem: You targeted the terminal alcohol but isolated the internal one (or vice versa). The Science: Regioselectivity is dictated by the competition between Sterics (


) and Electronics  (

-like).
The Mechanism Matrix
ConditionMechanismSite of AttackControlling Factor
Basic / Nucleophilic Pure

Least Substituted CarbonSteric Hindrance
Acidic (Bronsted/Lewis) Borderline

Most Substituted CarbonCarbocation Stability (

charge)
🔧 Troubleshooting Steps
  • If you need attack at the LESS substituted carbon:

    • Ensure Basic Conditions: Use anionic nucleophiles (alkoxides, azides, thiolates).

    • Avoid Lewis Acids: Even weak Lewis acids can shift the mechanism toward

      
       character, scrambling the product.
      
    • Solvent: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to enhance nucleophilicity of the anion.

  • If you need attack at the MORE substituted carbon:

    • Catalyst Selection: You need a catalyst that coordinates the oxygen, weakening the bond to the tertiary carbon.

    • The Fix: Switch from harsh Bronsted acids (

      
      , which cause hydrolysis) to Metal Triflates .
      
      • Recommendation:Erbium(III) Triflate (

        
        ) or Scandium(III) Triflate  (
        
        
        
        ). These coordinate tightly to the epoxide oxygen, inducing a strong dipole that directs the nucleophile to the most substituted carbon with high fidelity [1, 2].

📉 Module 3: The "Missing Mass" (Side Reactions)

The Problem: SM is consumed, but product yield is <40%. The Culprits: Meinwald Rearrangement and Oligomerization.

Meinwald Rearrangement

Symptoms: Appearance of unexpected aldehyde or ketone peaks in NMR (9–10 ppm or ~200 ppm). Cause: Strong Lewis Acids (like


) act as isomerization catalysts rather than opening catalysts. They trigger a 1,2-hydride shift before the nucleophile can attack [3].

Protocol Adjustment:

  • Stop using

    
      for simple openings. It is too harsh.
    
  • Buffer the system: If using Bronsted acids, ensure the nucleophile is in excess.

  • Switch Catalyst: Lanthanide triflates (

    
    , 
    
    
    
    ) are milder and favor opening over rearrangement [4].
Oligomerization (Polymerization)

Symptoms: Viscous reaction mixture, broad NMR signals, loss of material on columns. Cause: The product of the ring opening is often an alcohol/alkoxide.[1] This product competes with the starting nucleophile to attack the remaining epoxide [5].

Protocol Adjustment (The "Inverse Addition" Technique):

  • Standard (Bad): Adding nucleophile to the epoxide.[2] Result: High epoxide concentration favors polymerization.

  • Inverse (Good): Add the Epoxide slowly to a solution of the Nucleophile (which should be in excess, >1.2 equiv).

  • Why? This ensures the concentration of the nucleophile always exceeds the concentration of the product alkoxide, statistically favoring the desired reaction.

🧪 Validated Protocols

Protocol A: Regioselective Opening with Amines (Metal Triflate Catalyzed)

Target: Opening at the more substituted carbon or difficult substrates. Based on Dalpozzo et al. and modern Green Chemistry standards [2, 6].

Reagents:

  • Epoxide (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Solvent: Acetonitrile or Water (if substrates are soluble)

Step-by-Step:

  • Dissolution: Dissolve the amine (1.2 equiv) and catalyst (5 mol%) in Acetonitrile (0.5 M concentration relative to epoxide).

    • Why? Pre-complexing the amine prevents it from quenching the catalyst immediately.

  • Addition: Add the epoxide in a single portion (if scale <1g) or dropwise (if scale >1g or exotherm expected).

  • Reaction: Stir at Room Temperature. Monitor by TLC/LCMS.

    • Note: Lanthanide triflates are water-tolerant. You do not need strictly anhydrous conditions.

  • Workup: Dilute with water. Extract with EtOAc.

    • Self-Validation: The catalyst stays in the aqueous phase. The organic phase contains the product.[3]

Protocol B: "Inverse Addition" for Alkoxide Opening

Target: Prevention of polymerization during ether synthesis.

Step-by-Step:

  • Preparation: Suspend/Dissolve the Nucleophile (e.g., NaOBn, 1.5 equiv) in dry THF/DMF.

  • Thermal Equilibration: Heat the nucleophile solution to the desired reaction temperature (e.g., 60°C).

  • Controlled Addition: Dissolve the epoxide in a minimal amount of solvent. Add this solution dropwise via syringe pump over 1–2 hours to the hot nucleophile solution.

    • Why? Keeps epoxide concentration effectively zero, preventing it from reacting with the product.

  • Quench: Cool to 0°C and quench with saturated

    
     immediately upon completion.
    

❓ Frequently Asked Questions (FAQ)

Q: Can I use


 for ring opening? 
A:  Yes, but primarily for regiodivergent  openings or when directing groups (like adjacent alcohols) are present. Titanium prefers coordination to existing alcohols, directing the nucleophile to the proximal carbon (Sharpless/Katsuki logic). For simple unfunctionalized epoxides, it may be sluggish compared to triflates [7].

Q: My reaction works on 50mg but fails on 5g. Why? A: Exotherm control. Epoxide opening is highly exothermic (


). On a larger scale, the heat generated accelerates polymerization (side reaction) over the desired opening.
  • Fix: Use active cooling and slower addition rates for the epoxide.

Q: How do I remove the metal triflate catalyst? A: Most metal triflates (


, 

,

) are water-soluble. A simple aqueous wash removes them. If your product is also water-soluble, load the crude reaction onto a short plug of silica; the triflate will bind irreversibly to the silica baseline.

🔗 References

  • Dalpozzo, R., et al. (2009).[4] "Erbium(III) Triflate is a Highly Efficient Catalyst for the Synthesis of

    
    -Alkoxy Alcohols." Synthesis. Link
    
  • Williams, D. B. G., & Lawton, M. (2005). "Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides."[5] Organic & Biomolecular Chemistry. Link

  • Smith, R. J., et al. (2024). "Structural basis of the Meinwald rearrangement." ETH Zurich Research Collection.[6] Link

  • Procopio, A., et al. (2004). "Mild and Efficient Ring Opening of Epoxides with Alcohols Catalyzed by Erbium(III) Triflate." Advanced Synthesis & Catalysis.

  • Gagnon, S. (2012). "Polyether Polyols." Kirk-Othmer Encyclopedia of Chemical Technology. Link

  • Fagnou, K., & Lautens, M. (2000). "Halide-Ion-Catalyzed Ring Opening of Epoxides." Organic Letters.

  • Carone, F. A., et al. (2016). "Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides." Accounts of Chemical Research. Link

Sources

Technical Support Center: Precision Thermostatics in Stereoselective Epoxidation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Controlling Temperature Effects on Stereoselectivity Ticket ID: #EPOX-THERMO-001

Core Directive & Mission

Welcome to the Advanced Epoxidation Support Center. You are likely here because your enantiomeric excess (ee) or diastereomeric ratio (dr) has drifted during scale-up, or you are designing a new workflow for a temperature-sensitive substrate.

Temperature is not merely a switch for reaction rate; it is the primary lever for discriminating between competing transition states . In stereoselective epoxidation, a difference of 5°C can shift the energetic balance (


) enough to erode pharmaceutical-grade purity.

This guide moves beyond "keep it cold." We analyze the thermodynamic causality of selectivity and provide self-validating protocols to lock in your stereocenters.

The Thermodynamics of Selectivity (FAQ)

Q: Why does lowering the temperature usually improve stereoselectivity?

A: It comes down to the activation parameters of the competing pathways. Stereoselectivity depends on the difference in free energy of activation (


) between the major (desired) and minor (undesired) transition states.


  • Enthalpic Control (

    
    ):  The desired pathway usually has a lower enthalpy barrier (better bond alignment, favorable electronics).
    
  • Entropic Control (

    
    ):  The desired pathway often requires a more ordered (rigid) transition state, making 
    
    
    
    more negative (unfavorable).

The Causality: As Temperature (


) drops, the entropic penalty (

) becomes less significant. The reaction becomes dominated by enthalpy (

), where the catalyst's design (steric clash, ligand binding) is most effective.
Q: Can lowering the temperature ever decrease selectivity?

A: Yes, if the reaction is under entropy control or exhibits an isokinetic relationship . If the "wrong" isomer is favored by enthalpy but disfavored by entropy, there exists an Isokinetic Temperature (


)  where selectivity vanishes (

). Crossing this threshold can invert selectivity.
  • Action: Always screen three temperatures (e.g., 0°C, -20°C, -40°C) to establish the linearity of the Arrhenius plot (

    
     vs. 
    
    
    
    ).

Module: Metal-Catalyzed Asymmetric Epoxidation

Sharpless Epoxidation (Ti-Tartrate)

Issue: "My ee dropped from 95% to 80% upon scaling up, despite the bath being at -20°C."

Root Cause Analysis: In the Sharpless system, the active species is a dimeric Titanium-Tartrate complex.[1][2] This complex is in dynamic equilibrium with non-selective monomeric species.

  • Local Exotherms: On scale-up, adding TBHP generates heat. If local

    
     spikes > -10°C, the complex may dissociate or the non-selective background reaction (catalyzed by free Ti) accelerates faster than the selective pathway.
    
  • Catalyst Aging: The "Cold Cluster" requires time to assemble.

Troubleshooting Protocol:

ParameterSpecificationWhy?
Catalyst Aging 30 mins at -20°CAllows the thermodynamic equilibration of the selective dimeric species before oxidant addition [1].
Ti:Ligand Ratio 1 : 1.2Excess tartrate suppresses the formation of non-selective Ti-alkoxides.
Addition Rate < 1°C riseMaintain internal temperature (IT), not just bath temperature.
Jacobsen-Katsuki Epoxidation (Mn-Salen)[3]

Issue: "Styrene epoxidation yields poor ee at room temperature."

Technical Insight: The Jacobsen catalyst relies on a "side-on" approach of the olefin to the Mn-oxo species.

  • The Temperature Effect: For terminal olefins like styrene, the energy difference between the competing transition states is small.

  • Data Point: Lowering

    
     from 25°C to -78°C can boost ee from ~57% to >86% [2]. The "conformational lock" of the salen ligand is more rigid at cryogenic temperatures, maximizing the steric bias.
    

Module: Peracid Epoxidation (mCPBA)

Issue: "I lost diastereoselectivity (syn/anti ratio) in a cyclic alkene epoxidation."

Root Cause: mCPBA epoxidation is a concerted syn-addition (Butterfly Mechanism). However, diastereoselectivity (facial bias) is governed by steric approach.

  • Exotherm Danger: The reaction is highly exothermic. A runaway temperature spike increases the kinetic energy of the system, allowing the reactant to overcome the steric repulsion of the "blocked" face, eroding the diastereomeric ratio (dr).

Visual Workflow: Managing Exotherms

ExothermControl cluster_legend Critical Threshold Start Start Addition Monitor Monitor Internal Temp (IT) Start->Monitor Check Is IT > Target + 2°C? Monitor->Check Stop Halt Addition Increase Stir Rate Check->Stop Yes Continue Continue Dropwise Check->Continue No Stop->Monitor Wait for cool down Continue->Monitor

Caption: Logic flow for controlling exothermic addition of mCPBA to maintain diastereoselectivity.

Experimental Protocol: The "Cryogenic Steady-State"

Objective: Perform a Sharpless Epoxidation with strict temperature control to guarantee >90% ee.

Reagents:

  • Allylic Alcohol (1.0 equiv)[3]

  • Ti(OiPr)4 (0.05 equiv)

  • (+)-DET (0.06 equiv)

  • TBHP (1.5 equiv, decane solution)

  • 4Å Molecular Sieves (Activated)[3]

  • DCM (Anhydrous)

Step-by-Step Methodology:

  • System Prep: Flame-dry a round-bottom flask containing 4Å MS. Cool to -20°C using a Cryostat or Acetone/Dry Ice bath.

    • Checkpoint: Verify bath temp with a calibrated thermometer.

  • Catalyst Formation (The Critical Step):

    • Add DCM and (+)-DET.

    • Add Ti(OiPr)4 dropwise.

    • Wait: Stir at -20°C for 30 minutes .

    • Why: This "aging" period ensures the formation of the catalytic dimer. Skipping this leads to racemic background reaction [1].

  • Substrate Addition:

    • Add the allylic alcohol slowly. Stir for 10-20 mins to allow coordination to the Ti-center.

  • Oxidant Addition (Thermodynamic Control):

    • Add TBHP solution dropwise via syringe pump.

    • Rate Limit: Adjust rate so Internal Temp (IT) never exceeds -18°C.

    • Note: If IT spikes, selectivity drops.

  • Quench:

    • Upon completion, quench with aqueous Sodium Sulfite/Tartaric acid solution while still cold to prevent post-reaction isomerization or ring opening.

Troubleshooting Guide & Decision Tree

Symptom: Low Enantiomeric Excess (ee)

Potential CauseDiagnostic QuestionRemediation
Temperature Fluctuation Did the internal temp spike >5°C during addition?Use a syringe pump; improve cooling capacity; use a double-walled vessel.
Water Contamination Did you use activated molecular sieves?Water destroys the Ti-Tartrate dimer. Reactivate sieves (flame/vacuum) [4].
Ligand Purity Is the DET/DIPT enantiopure?Check optical rotation of the ligand. Use distilled esters.
Background Reaction Did you age the catalyst?Implement the 30-minute aging step at -20°C.

Visual Logic: Diagnosing Low Selectivity

Troubleshooting Start Problem: Low ee% CheckT Was Internal Temp Controlled? Start->CheckT CheckWater Were 4Å Sieves Used? CheckT->CheckWater Yes Sol1 Optimize Cooling/Addition Rate CheckT->Sol1 No CheckAge Was Catalyst Aged 30m? CheckWater->CheckAge Yes Sol2 Dry Solvents/Reactivate Sieves CheckWater->Sol2 No Sol3 Implement Aging Protocol CheckAge->Sol3 No CheckLigand Check Ligand Optical Purity CheckAge->CheckLigand Yes

Caption: Systematic troubleshooting path for identifying the root cause of low enantioselectivity.

Visualization: Reaction Coordinate & Selectivity

This diagram illustrates why lower temperatures favor the Major Enantiomer.

ReactionCoordinate cluster_thermo Thermodynamic Gating Reactants Reactants (Alkene + Catalyst) TS_Major TS (Major) Lower u0394Hu2021 Reactants->TS_Major Fast at Low T TS_Minor TS (Minor) Higher u0394Hu2021 Reactants->TS_Minor Slow at Low T Products Products (R vs S) TS_Major->Products TS_Minor->Products

Caption: At low T, the system lacks the thermal energy to cross the higher barrier (TS Minor), locking in selectivity.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

  • Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994). Highly enantioselective, low-temperature epoxidation of styrene.[4] Journal of the American Chemical Society, 116(20), 9333–9334.

  • Linker, T. (1997). The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition, 36(19), 2060–2062.

  • BenchChem Technical Support. (2025). Troubleshooting low enantioselectivity in Sharpless epoxidation. BenchChem.[3]

Sources

solvent selection for optimal crystallization of chiral epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Epoxide Crystallization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Crystallizing chiral epoxides is a high-stakes operation; these compounds are electrophilic, prone to ring-opening (solvolysis), and often possess low melting points that lead to "oiling out" (Liquid-Liquid Phase Separation).

This guide is structured to navigate these specific physicochemical risks.

Module 1: Stability & Reactivity (The Pre-requisite)

User Question: My epoxide purity drops after attempting crystallization from methanol. Is the heat degrading it?

Technical Diagnosis: It is likely not the heat alone, but solvolysis . Epoxides are strained 3-membered rings. In protic solvents (alcohols, water), especially with trace acidity (even from glass surfaces) or basic impurities, they undergo nucleophilic ring-opening. This destroys your chiral center and chemical purity.

The Protocol: Solvent Compatibility Stress Test Before attempting crystallization, you must validate chemical stability.

  • Prepare: Dissolve 5 mg of epoxide in 0.5 mL of candidate solvent (e.g., MeOH, IPA, EtOAc, Toluene).

  • Stress: Hold at 40°C (or intended crystallization temp) for 24 hours.

  • Analyze: Run HPLC/UPLC.

    • Pass: < 0.5% degradation.[1]

    • Fail: New peaks (diols, alkoxy-alcohols).

Solvent Class Recommendations for Epoxides:

Solvent ClassRisk LevelExamplesRecommendation
Alcohols High Methanol, EthanolAvoid if possible. Nucleophilic attack is probable.
Hindered Alcohols Medium Isopropanol (IPA), t-Amyl AlcoholUse with Caution. Steric bulk reduces nucleophilicity.
Esters/Ethers Low Ethyl Acetate (EtOAc), MTBE, THFPreferred. Chemically inert to epoxides.
Hydrocarbons Low Heptane, Hexane, ToluenePreferred Anti-Solvents. Excellent for inducing nucleation.
Chlorinated Low DCM, ChloroformAvoid. Volatile; prone to forming solvates; ICH Class 2/3 issues.

Module 2: Solvent Screening Strategy (The Process)

User Question: How do I select a solvent system that maximizes yield without causing oiling out?

Technical Diagnosis: You need a system that balances solubility differential (high at hot, low at cold) with dielectric stability . For lipophilic chiral epoxides, a single-solvent system often fails because the solubility is too high. A Binary Solvent/Anti-Solvent system is standard.

The Workflow: We utilize a "Polarity Balance" approach. The epoxide is dissolved in a polar aprotic solvent, and a non-polar hydrocarbon is added to drive supersaturation.

Visualization: Solvent Selection Logic

SolventSelection Start Start: Chiral Epoxide StabilityCheck Step 1: Stability Test (24h @ 40°C) Start->StabilityCheck Stable Is it Stable? StabilityCheck->Stable Discard Discard Solvent (Solvolysis Risk) Stable->Discard No SolubilityCheck Step 2: Solubility Screen Stable->SolubilityCheck Yes HighSol High Solubility (>100mg/mL) SolubilityCheck->HighSol LowSol Low Solubility (<10mg/mL) SolubilityCheck->LowSol Primary Primary Solvent Candidate (e.g., EtOAc, MTBE) HighSol->Primary Anti Anti-Solvent Candidate (e.g., Heptane, Hexane) LowSol->Anti Pair Step 3: Test Binary Pair Add Anti-Solvent to Primary Primary->Pair Anti->Pair Oiling Result: Oiling Out? Pair->Oiling Success Crystallization Proceed to Optimization Oiling->Success No Fail Change Ratio or Temperature Profile Oiling->Fail Yes

Caption: Logic flow for selecting binary solvent systems, prioritizing chemical stability before solubility.

Module 3: Troubleshooting Common Failures

User Question: I see droplets forming instead of crystals (Oiling Out). What is happening?

Technical Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the crystallization temperature is higher than the "oiled" phase's metastable limit, or if impurities have depressed the melting point of your solid below the operating temperature. Chiral epoxides are notorious for this because their crystal lattices are often held together by weak Van der Waals forces rather than strong hydrogen bonds.

The Fix: The "Seeding & Cooling" Protocol Do not simply lower the temperature further; this will only increase the viscosity of the oil.

  • Determine Saturation Temperature (

    
    ):  Find the temp where your solid dissolves completely.
    
  • Operate in the Metastable Zone: Cool to

    
    .
    
  • Seed: Add 0.5 wt% of pure seed crystals. If you have no seeds, scratch the glass or use sonication.

  • Slow Cooling: Cool at a rate of 0.1°C/min. Rapid cooling spikes supersaturation, forcing the system into the "labile" zone where oiling occurs.

  • Anti-Solvent Dosing: If using anti-solvent, add it slowly via a syringe pump.

Visualization: Oiling Out Mechanism

OilingOut Substrate Supersaturated Solution CheckMP Check T vs. Melting Point (MP) Substrate->CheckMP ScenarioA T > MP (of impure solid) CheckMP->ScenarioA High Temp ScenarioB T < MP CheckMP->ScenarioB Low Temp ResultA Melt / Oil Phase (Thermodynamic Inevitability) ScenarioA->ResultA CheckSupersat Check Supersaturation ScenarioB->CheckSupersat HighSS Too High (Labile Zone) CheckSupersat->HighSS Optimal Metastable Zone CheckSupersat->Optimal ResultB LLPS / Oiling Out (Kinetic Issue) HighSS->ResultB ResultC Nucleation & Growth Optimal->ResultC

Caption: Distinguishing between thermodynamic melting (T > MP) and kinetic oiling out (High Supersaturation).

Module 4: Advanced Optical Resolution (The Goal)

User Question: Can I improve the enantiomeric excess (ee) of my epoxide via crystallization?

Technical Diagnosis: Yes, but it depends on the Phase Diagram of your racemate.

  • Conglomerate (Rare): Mechanical separation or preferential crystallization is possible.

  • Racemic Compound (Common): The racemate crystal is more stable than the pure enantiomer.

    • Strategy: If your starting material is already enriched (e.g., 80% ee from asymmetric synthesis), and the system is a racemic compound, the Eutectic composition becomes critical.

    • Often, the racemate crystallizes first, leaving the mother liquor enriched in the major enantiomer. Do not throw away the filtrate.

Protocol for ee Upgrade (Racemic Compound System):

  • Dissolve the 80% ee mixture.

  • Crystallize by cooling.

  • Filter.

  • Analyze: Check ee of the Crystals vs. Mother Liquor.

    • Scenario A: Crystals are Racemic (~0% ee). Success. The Mother Liquor is now >90% ee.

    • Scenario B: Crystals are Enriched (>95% ee). Success. Harvest the crystals.

References

  • ICH Q3C (R8) Guidelines for Residual Solvents. International Council for Harmonisation. (2021).[2] Link

  • Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents. Green Chemistry, 2016. Link

  • Crystallization of Organic Compounds: An Industrial Perspective. Organic Process Research & Development, 2000. Link

  • Troubleshooting Crystallization: Oiling Out. Technobis Crystallization Systems.Link

  • Enantioenrichment by Crystallization. Chemical Reviews, 2006. Link

Sources

Validation & Comparative

1H NMR spectral analysis of (1R,2R)-(+)-1-Phenylpropylene oxide

Comprehensive H NMR Spectral Analysis and Stereochemical Differentiation of (1R,2R)-(+)-1-Phenylpropylene Oxide

As a Senior Application Scientist, I frequently encounter the critical need to rigorously validate the stereochemical integrity of chiral building blocks. (1R,2R)-(+)-1-Phenylpropylene oxide (commonly referred to as (+)-trans-

1

This technical comparison guide systematically evaluates the

2

Diastereomeric Differentiation: The Physics of Epoxide Coupling

The primary analytical hurdle in epoxide synthesis is confirming the relative stereochemistry (trans vs. cis). In standard 1D


The Causality of the Splitting Pattern: The physical basis for this differentiation lies in the Karplus equation applied to the rigid, highly constrained three-membered oxirane ring.

  • Cis-Isomer ((1R,2S) or (1S,2R)): The dihedral angle between the cis protons is approximately 0°. This optimal orbital overlap results in a strong magnetic coupling, yielding a larger coupling constant (

    
     Hz).
    
  • Trans-Isomer ((1R,2R) or (1S,2S)): The dihedral angle between the trans protons is approximately 140°. The reduced orbital overlap yields a significantly weaker magnetic coupling, resulting in a smaller coupling constant (

    
     Hz)[3].
    

This stark contrast in

Comparative Spectral Data

The table below objectively compares the

Proton Assignment(1R,2R)-trans Isomer (Target)cis Isomer (Alternative)Splitting Causality & Multiplicity
H1 (Benzylic) ~3.56 ppm (

,

Hz)
~4.06 ppm (

,

Hz)
Doublet; coupled only to H2. Cis shifts downfield due to steric deshielding.
H2 (Aliphatic) ~3.00 ppm (

,

Hz)
~3.33 ppm (

,

Hz)
Doublet of quartets; coupled to H1 (

) and the CH

group (

Hz).
CH

(Methyl)
~1.45 ppm (

,

Hz)
~1.07 ppm (

,

Hz)
Doublet; coupled only to H2. Cis shifts upfield due to shielding from the phenyl ring.
Ar-H (Phenyl) ~7.25 - 7.35 ppm (

, 5H)
~7.25 - 7.35 ppm (

, 5H)
Multiplet; largely unaffected by the relative stereochemistry of the epoxide ring.

(Note: Data acquired in CDCl

4
Spin System Visualization

Spin_SystemPhPhenylProtons(~7.3 ppm)H1H1(~3.56 ppm)Ph->H1 Allylic (negligible)H2H2(~3.00 ppm)H1->H2 3J_trans = 1.8 HzCH3CH3(~1.45 ppm)H2->CH3 3J_vicinal = 5.1 Hz

1H NMR spin-spin coupling pathways and 3J values for (1R,2R)-1-phenylpropylene oxide.

Enantiomeric Discrimination: Chiral Shift Reagents (CSR)

While


2

The Causality of CSRs: The addition of a Chiral Shift Reagent (CSR) such as Eu(hfc)




Methodological Comparison: Analytical Alternatives for Determination
Analytical MethodPrimary UtilityAdvantagesLimitations
Standard 1D

H NMR
Diastereomeric purityFast, non-destructive, absolute proof of trans/cis ratio.Fails for enantiomeric purity.
CSR-Assisted

H NMR
Enantiomeric excess (

)
No specialized columns needed; direct structural proof.Requires titration; paramagnetic relaxation causes line broadening.
Chiral HPLC Enantiomeric excess (

)
Gold standard for regulatory

reporting; high resolution.
High cost of chiral stationary phases; requires extensive method development.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for stereochemical confirmation.

Protocol A: Standard 1D H NMR for Diastereomeric Purity
  • Sample Preparation: Dissolve 15-20 mg of the synthesized 1-phenylpropylene oxide in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS as an internal standard.
    
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum (minimum 400 MHz spectrometer) using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.
    
  • Data Processing: Apply a zero-filling factor of 2 and a mild exponential window function (LB = 0.3 Hz) to enhance resolution.

  • Validation: Locate the H1 doublet at ~3.56 ppm. Measure the peak-to-peak distance in Hertz. A value of

    
     Hz confirms the trans diastereomer. If a doublet at ~4.06 ppm with 
    
    
    Hz is present, it indicates cis contamination.
Protocol B: CSR Titration for Enantiomeric Excess ( )
  • Baseline Setup: Use the exact NMR tube from Protocol A.

  • Titration: Add 5 mg increments of anhydrous Eu(hfc)

    
     directly to the NMR tube. Shake vigorously until fully dissolved.
    
  • Monitoring: Re-acquire the

    
    H NMR spectrum after each addition. Monitor the methyl doublet (originally at 1.45 ppm) as it shifts downfield (often past 3.0 ppm).
    
  • Integration: Continue titration until the methyl doublet splits into two baseline-resolved doublets (representing the 1R,2R and 1S,2S enantiomers). Integrate the two downfield-shifted methyl signals to calculate the

    
    .
    
Workflow Visualization

NMR_WorkflowStartSynthesized Epoxide SampleStandard_NMRAcquire 1D 1H NMR(CDCl3, 298K)Start->Standard_NMRDiastereomer_CheckAnalyze H1-H2 J-CouplingStandard_NMR->Diastereomer_CheckTrans_IsomerJ ≈ 1.8 Hz(trans-isomer confirmed)Diastereomer_Check->Trans_IsomerCis_IsomerJ ≈ 4.3 Hz(cis-isomer detected)Diastereomer_Check->Cis_IsomerChiral_NMRTitrate Chiral Shift Reagent[Eu(hfc)3]Trans_Isomer->Chiral_NMREnantiomer_CheckAnalyze Methyl Signal SplittingChiral_NMR->Enantiomer_CheckPure_1R2RSingle Set of Peaks(>99% ee 1R,2R)Enantiomer_Check->Pure_1R2RRacemicSplit Peaks(Contamination by 1S,2S)Enantiomer_Check->Racemic

Self-validating NMR workflow for the stereochemical confirmation of epoxides.

References

  • Title: Synthesis of substituted thietanes and thiolanes from α- and β-chloroepoxides and their oxidation to 1,1-dioxides Source: Canadian Science Publishing URL: [Link]

  • Title: The Generation and Trapping of Enantiopure Bromonium Ions: 1H NMR and 13C NMR Source: RSC.org URL: [Link]

  • Title: The Development of a Catalytic Asymmetric Bromination Reaction of Alkenes Source: CORE.ac.uk URL: [Link]

  • Title: Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade Source: TU Braunschweig URL: [Link]

Comparative Guide: Chiral HPLC Methodologies for Phenylpropylene Oxide (Benzyl Oxirane) Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpropylene oxide , chemically distinct as 1,2-epoxy-3-phenylpropane (or benzyl oxirane), represents a critical class of chiral intermediates used in the synthesis of beta-blockers and other adrenergic drugs. Unlike its structural isomer 1-phenylpropylene oxide (beta-methylstyrene oxide), benzyl oxirane possesses a flexible methylene spacer between the chiral epoxide ring and the aromatic phenyl group.

This structural feature significantly influences chiral recognition.[1] The flexibility reduces the rigidity required for some "lock-and-key" mechanisms, making polysaccharide-based stationary phases the superior choice over rigid Pirkle-types for this specific molecule. This guide objectively compares the primary chromatographic strategies, recommending the Cellulose tris(3,5-dimethylphenylcarbamate) scaffold as the gold standard for analytical and preparative resolution.

Part 1: Strategic Analysis of Chiral Stationary Phases (CSPs)

Polysaccharide-Based CSPs (The Gold Standard)

Columns: Chiralcel OD-H, Lux Cellulose-1, Chiralpak AD-H Mechanism: The separation relies on a combination of hydrogen bonding and


-

interactions
. The carbamate groups on the polysaccharide backbone serve as hydrogen bond donors/acceptors, interacting with the epoxide oxygen. Crucially, the 3,5-dimethylphenyl moiety on the CSP engages in

-

stacking with the phenyl ring of the analyte.
  • Pros: High loading capacity (excellent for preparative work), broad solvent compatibility (with immobilized versions), and generally high separation factors (

    
    ).
    
  • Cons: Sensitivity to mobile phase polarity; strict solvent restrictions for coated phases (e.g., avoidance of THF/DCM).

Cyclodextrin-Based CSPs (The Alternative)

Columns: Cyclobond I 2000 (Beta-Cyclodextrin) Mechanism: Separation is driven by inclusion complexation . The hydrophobic phenyl group of the phenylpropylene oxide enters the hydrophobic cavity of the


-cyclodextrin. Chiral recognition occurs via secondary hydrogen bonding interactions at the rim of the cyclodextrin cup.
  • Pros: Works well in Reversed-Phase (RP) and Polar Organic modes; cost-effective.

  • Cons: Lower peak efficiency compared to polysaccharides; often requires lower flow rates and specific buffer controls.

Pirkle-Type CSPs (The Specialist)

Columns: Whelk-O 1 Mechanism: Utilizes a rigid donor-acceptor system. While highly effective for rigid aromatics like styrene oxide, the methylene spacer in benzyl oxirane introduces conformational freedom that can reduce the efficacy of the three-point interaction required by this phase.

  • Pros: Extremely durable; fast equilibration; elution order inversion possible.

  • Cons: Often yields lower resolution (

    
    ) for this specific flexible epoxide compared to Chiralcel OD.
    

Part 2: Comparative Performance Data

The following table summarizes expected performance metrics based on validated applications for aromatic epoxides (specifically benzyl oxirane and styrene oxide analogs).

CSP TypeColumn ExampleMobile Phase ModeTypical CompositionSelectivity (

)
Resolution (

)
Recommendation
Cellulose Carbamate Chiralcel OD-H Normal PhaseHexane / IPA (90:10)1.3 – 1.5 > 2.0 Primary Choice
Amylose CarbamateChiralpak AD-HNormal PhaseHexane / Ethanol (95:5)1.1 – 1.31.2 – 1.8Secondary Choice
Beta-CyclodextrinCyclobond I 2000Reversed PhaseMeOH / H2O (40:60)1.05 – 1.150.8 – 1.2Alternative
Pirkle-TypeWhelk-O 1Normal PhaseHexane / IPA (98:2)1.1 – 1.21.0 – 1.5Specific Cases

Expert Insight: While Chiralpak AD (Amylose) is often the first screen for many drugs, Chiralcel OD (Cellulose) frequently outperforms AD for terminal epoxides like phenylpropylene oxide due to the specific shape of the chiral grooves in the cellulose polymer which better accommodates the benzyl moiety.

Part 3: Detailed Experimental Protocol

Method: Normal Phase Separation on Chiralcel OD-H Objective: Baseline resolution of (R)- and (S)-1,2-epoxy-3-phenylpropane.

Reagents & Equipment
  • Analyte: Racemic Phenylpropylene oxide (approx. 1 mg/mL in Ethanol).

  • Solvents: HPLC-grade n-Hexane (95%+) and 2-Propanol (IPA).

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).

  • Detector: UV/Vis Diode Array (DAD).

System Preparation
  • Flush: Purge system with 100% IPA to remove any reversed-phase solvents (water/methanol).

  • Equilibration: Switch to Mobile Phase (Hexane/IPA 90:10) at 1.0 mL/min.[2][3] Equilibrate for 30–45 minutes until baseline is stable.

  • Temperature: Set column oven to 25°C . (Lowering to 10°C can improve resolution if

    
    , but increases pressure).
    
Chromatographic Conditions
  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (aromatic absorption) and 220 nm (epoxide/general).

    • Note: 254 nm is more selective for the phenyl ring and reduces baseline noise from IPA.

Data Analysis & Validation
  • Elution Order: Typically, the (R)-enantiomer elutes first on Chiralcel OD, but this must be confirmed with a pure standard or optical rotation detector, as elution order can flip with mobile phase changes.

  • Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.2[4]
      
    • Resolution (

      
      ): > 1.5 (Baseline)
      

Part 4: Visualizing the Mechanism & Workflow

Figure 1: Interaction Mechanism on Polysaccharide CSP

This diagram illustrates the multi-point interaction required for chiral recognition of benzyl oxirane on a Cellulose Carbamate phase.

ChiralMechanism Analyte Phenylpropylene Oxide (Analyte) Interaction1 Pi-Pi Stacking (Phenyl Ring <-> 3,5-DMP Group) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Epoxide Oxygen <-> Carbamate NH) Analyte->Interaction2 Interaction3 Steric Inclusion (Benzyl tail fits into chiral groove) Analyte->Interaction3 CSP Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Chiral Discrimination (Differential Retention) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Schematic of the three-point interaction model between Phenylpropylene Oxide and the Chiralcel OD stationary phase.

Figure 2: Method Development Decision Tree

A logical workflow for researchers starting with a racemic mixture of phenylpropylene oxide.

MethodDev Start Start: Racemic Phenylpropylene Oxide Screen1 Screen 1: Chiralcel OD-H Hexane/IPA (90:10) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Success: Rs > 1.5 Proceed to Validation CheckRs->Success Yes Optimize Optimize: Reduce Flow (0.5 mL/min) Lower Temp (10°C) CheckRs->Optimize Rs = 0.8 - 1.4 Screen2 Screen 2: Chiralpak AD-H Hexane/EtOH (95:5) CheckRs->Screen2 No Separation Optimize->CheckRs Re-evaluate Screen2->CheckRs Check Rs Screen3 Screen 3: Cyclobond I (Beta-CD) Polar Organic Mode Screen2->Screen3 No Separation

Caption: Step-by-step decision matrix for optimizing the chiral separation of aromatic epoxides.

References

  • Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Repository. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Chankvetadze, B., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Absolute Configuration Determination of (1R,2R)-1-Phenylpropylene Oxide

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Researchers

Executive Summary

(1R,2R)-1-phenylpropylene oxide (CAS: 14212-54-5), also known as (2R,3R)-2-methyl-3-phenyloxirane, is a critical chiral building block in the synthesis of amphetamine derivatives, amino alcohols, and various pharmaceutical intermediates. As a liquid at room temperature (bp 201–207 °C) lacking heavy atoms, it presents a specific challenge for absolute configuration (AC) determination: it is not directly amenable to standard X-ray crystallography.

This guide compares and details the three primary methodologies for assigning the absolute configuration of this epoxide: Vibrational Circular Dichroism (VCD) , NMR using Chiral Shift Reagents , and Polarimetric Verification . While Polarimetry is sufficient for verifying known compounds, VCD represents the modern ab initio standard for determining the configuration of unknown or novel analogs without derivatization.

Comparative Analysis of Methods

The following table contrasts the efficacy, resource requirements, and confidence levels of the available techniques.

FeatureMethod A: VCD / ECD (Recommended)Method B: NMR Shift Reagents Method C: Polarimetry
Principle Comparison of experimental vibrational optical activity with DFT calculations.Diastereomeric complexation with paramagnetic lanthanides (e.g., Eu(hfc)₃).Comparison of specific rotation [α] with literature values.
Sample State Liquid (Solution in CDCl₃ or CCl₄).Liquid (Solution in CDCl₃ or C₆D₆).Liquid (Neat or Solution).[1]
Destructive? No.No (Recoverable via chromatography).No.
Reference Std? Not Required (Ab initio determination).Required (or established predictive model).[2]Required (Literature value).
Confidence High (>99%) . Definitive structural proof.Medium-High. Dependent on binding kinetics.Medium. Susceptible to solvent/temp effects.
Time to Result 12–24 Hours (Spectra + Computation).[3]1–2 Hours.< 15 Minutes.
Cost High (Instrumentation + Software).Low (Standard NMR + Reagent).Low.

Method A: Vibrational Circular Dichroism (VCD)

The "Gold Standard" for Non-Crystalline Chiral Liquids

VCD is the preferred method for establishing the absolute configuration of (1R,2R)-1-phenylpropylene oxide de novo. Unlike X-ray, it requires no crystals. Unlike optical rotation, it provides a rich spectral fingerprint that can be computationally modeled to prove stereochemistry definitively.

The Workflow

The determination relies on the "sign match" between the experimental spectrum and the Boltzmann-weighted calculated spectrum of a chosen enantiomer.

VCD_Workflow Start Unknown Epoxide Sample Exp_Step Experimental VCD/IR (CDCl3, ~50 mg/mL) Start->Exp_Step Comp_Step Conformational Search (Molecular Mechanics) Start->Comp_Step Compare Compare Exp. vs Calc. (Sign & Intensity) Exp_Step->Compare DFT_Opt Geometry Optimization (DFT B3LYP/6-31G*) Comp_Step->DFT_Opt DFT_Calc VCD Spectrum Calculation (Stephens' Formulation) DFT_Opt->DFT_Calc DFT_Calc->Compare Decision Assign Configuration (Match = Correct Enantiomer) Compare->Decision

Figure 1: The dual-path workflow for VCD analysis combining experimental data acquisition with computational modeling.

Detailed Protocol

Step 1: Experimental Acquisition

  • Sample Prep: Dissolve ~10–15 mg of (1R,2R)-1-phenylpropylene oxide in 150 µL of CDCl₃ (approx. 0.5 M). Place in a BaF₂ or CaF₂ IR cell with a 100 µm path length.

  • Measurement: Acquire the VCD and IR spectra simultaneously using a VCD spectrometer (e.g., BioTools ChiralIR or Jasco FVS-6000).

    • Resolution: 4 cm⁻¹.

    • Scans: 2000–4000 blocks (approx. 1–2 hours) to resolve weak signals (10⁻⁴ to 10⁻⁵ ΔA units).

  • Baseline Correction: Subtract the solvent VCD baseline (CDCl₃) or the racemate spectrum if available to remove artifacts.

Step 2: Computational Modeling (Ab Initio)

  • Model Build: Construct the (1R,2R) enantiomer in a software suite (e.g., Gaussian, Schrödinger).

  • Conformational Search: Perform a conformational search (MMFF or OPLS force field) to identify low-energy rotamers. The phenyl ring rotation and epoxide puckering are rigid, but the methyl group orientation is critical.

  • DFT Calculation: Optimize geometries and calculate vibrational rotational strengths using Density Functional Theory (DFT).

    • Functional/Basis Set: B3LYP/6-31G(d,p) or B3PW91/cc-pVTZ.

    • Solvent Model: PCM (Polarizable Continuum Model) for Chloroform.

  • Simulation: Generate the theoretical VCD spectrum by applying Lorentzian band shapes to the calculated rotational strengths.

Step 3: Assignment

  • Overlay the Experimental and Calculated spectra.

  • Key Indicator: Look for the "fingerprint" region (1000–1400 cm⁻¹). If the signs of the major bands (+/-) match the (1R,2R) calculation, the sample is (1R,2R). If they are exact opposites (mirror image), the sample is (1S,2S).

Method B: 1H NMR with Chiral Shift Reagents

The Accessible Benchtop Solution

If a VCD spectrometer is unavailable, Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] , abbreviated as Eu(hfc)₃ , is the reagent of choice. It complexes with the epoxide oxygen, inducing differential chemical shifts (ΔΔδ) for enantiomers.

Mechanism of Action

The paramagnetic Europium atom binds to the Lewis-basic epoxide oxygen. The chiral ligand environment of the Eu(hfc)₃ creates a diastereomeric complex, splitting the NMR signals of the enantiomers.

NMR_Mechanism Epoxide Epoxide (R,R) + (S,S) Complex_R Complex A [Eu-(R,R)-Epoxide] Epoxide->Complex_R Fast Exchange Complex_S Complex B [Eu-(S,S)-Epoxide] Epoxide->Complex_S Eu Eu(hfc)3 (Chiral Lewis Acid) Eu->Complex_R Eu->Complex_S Shift_R Signal δ1 (Downfield Shift X) Complex_R->Shift_R Pseudocontact Shift Shift_S Signal δ2 (Downfield Shift Y) Complex_S->Shift_S Different Magnetic Env.

Figure 2: Mechanism of chiral discrimination via paramagnetic shift reagents.

Detailed Protocol
  • Baseline Spectrum: Acquire a standard ¹H NMR (400 MHz or higher) of the pure epoxide in CDCl₃. Note the chemical shift of the methyl doublet (~1.4 ppm) and the benzylic proton (~3.5-3.8 ppm).

  • Titration:

    • Add solid Eu(hfc)₃ incrementally (0.1 equivalents at a time) to the NMR tube.

    • Shake and re-acquire the spectrum after each addition.

  • Analysis:

    • Observe the splitting of the methyl doublet. As the concentration of Eu(hfc)₃ increases, the signals will shift downfield.

    • Determination: For 1-phenylpropylene oxide, literature precedents (Zhang & Jacobsen, 1991) indicate distinct separation.

    • Note: To assign AC without a racemic standard, you must rely on the specific "sense" of the shift reported in literature for this specific congener, or use the "Enantiomer Self-Disproportionation" method if applicable. Ideally, this method is used to determine Enantiomeric Excess (ee%) rather than absolute configuration unless a reference standard is available.

Method C: Polarimetric Verification

The Rapid Check

For (1R,2R)-1-phenylpropylene oxide, the specific rotation is a well-established physical constant. This method is valid only if the sample is chemically pure and you are distinguishing between known enantiomers.

Literature Value:

  • (1R,2R)-(+)-1-Phenylpropylene oxide:

    
     (neat) [1, 2].
    
  • (1S,2S)-(−)-1-Phenylpropylene oxide:

    
     (neat).
    

Protocol:

  • Ensure the sample is free of solvent and precursors (styrene).

  • Fill a 1 dm polarimeter tube with the neat liquid (or prepare a solution in EtOH/CHCl₃ if quantity is limited, though "neat" is the standard reference).

  • Measure rotation at 589 nm (Sodium D line) at 20 °C.

  • Result: A positive (+) rotation confirms the (1R,2R) configuration.[4]

References

  • Sigma-Aldrich. (1R,2R)-(+)-1-Phenylpropylene oxide Product Specification. Link

  • NIST Chemistry WebBook. (1R,2R)-(+)-1-Phenylpropylene oxide Properties. Link

  • Zhang, W., & Jacobsen, E. N. (1991).[1] Asymmetric Olefin Epoxidation with Sodium Hypochlorite Catalyzed by Manganese Complexes. Journal of Organic Chemistry, 56(7), 2296–2298. (Establishes NMR Shift Reagent usage for this compound).

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using VCD. Chemical Reviews. (General grounding for VCD methodology).
  • PubChem. Compound Summary for CID 10953562. Link

Sources

optical rotation reference values for (1R,2R)-(+)-1-Phenylpropylene oxide

[1]

Executive Summary & Chemical Identity[1][2][3]

(1R,2R)-(+)-1-Phenylpropylene oxide (also known as (2R,3R)-2-methyl-3-phenyloxirane or trans-β-methylstyrene oxide) is the trans-isomer of the epoxide derived from β-methylstyrene.[1] Its optical purity is the primary quality attribute affecting the stereochemical outcome of downstream nucleophilic ring-opening reactions.

Core Chemical Data
ParameterSpecification
CAS Number 14212-54-5
Stereochemistry (1R, 2R) [trans-isomer]
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
Density (

)
1.006 g/mL
Refractive Index (

)
1.518

Comparative Optical Rotation Data

The "performance" of this chiral reagent is defined by its enantiomeric excess (ee), which is rapidly screened via specific optical rotation (

Table 1: Reference Optical Rotation Values

Note: The standard commercial measurement is performed on the neat liquid due to the compound's stability and high specific rotation.

IsomerConfiguration

(Neat)

(c=1, CHCl₃)
Status
(1R,2R)-(+) trans+110° ± 2° +48.0° (approx)Target
(1S,2S)-(-)trans-110° ± 2°-48.0° (approx)Enantiomer
(±)-transtrans (racemic)Racemate
(1R,2S)cisN/AN/ADiastereomer

*The cis-isomers have significantly different physical properties and rotation values (typically lower magnitude).

Critical Analysis of Measurement Conditions
  • Neat vs. Solution: The industry standard for this epoxide is Neat (undiluted) measurement.[1] This minimizes solvent interaction errors but requires precise temperature control (

    
    ) because the density (
    
    
    ) is temperature-dependent.[1]
  • Solvent Effects: If solution-based measurement is required (e.g., scarce sample), Chloroform (CHCl₃) or Ethanol is typically used.[1] However, the rotation magnitude drops significantly (from

    
     to 
    
    
    ), reducing the signal-to-noise ratio for ee determination.[1]

Production Route Performance Comparison

The optical rotation value often varies slightly depending on the synthesis method due to trace impurities or limits in enantioselectivity.

Method A: Hydrolytic Kinetic Resolution (HKR)[1][5]
  • Mechanism: Uses a chiral Co-Salen catalyst to selectively hydrolyze the unwanted (1S,2S) enantiomer into a diol, leaving the (1R,2R) epoxide.

  • Performance:

    • Max Theoretical Yield: 50%

    • Optical Purity: Extremely High (

      
       ee).[1]
      
    • Rotation: Consistently hits the +110° benchmark.[1][2]

Method B: Asymmetric Epoxidation (Shi or Jacobsen)[1]
  • Mechanism: Direct oxidation of trans-β-methylstyrene using a chiral ketone (Shi) or Mn-Salen (Jacobsen).[1]

  • Performance:

    • Yield: High (>80%).

    • Optical Purity: Variable (

      
       ee).[1]
      
    • Rotation: Often lower (

      
       to 
      
      
      ) requiring recrystallization to reach standard.[1]
Visualization: Synthesis & Resolution Logic

The following diagram illustrates how the target (1R,2R) isomer is isolated via HKR versus direct synthesis.

GStart_RacemicRacemictrans-β-Methylstyrene OxideHKR_CatHKR Catalyst(S,S)-Co-Salen + H2OStart_Racemic->HKR_CatKinetic ResolutionStart_Olefintrans-β-Methylstyrene(Olefin)Shi_CatShi Catalyst(Fructose Ketone) + OxoneStart_Olefin->Shi_CatAsymmetric EpoxidationTarget(1R,2R)-(+)-Epoxide[α] = +110°(Target)HKR_Cat->TargetResidue (>99% ee)Waste(1S,2S)-Diol(Hydrolyzed Waste)HKR_Cat->WasteHydrolysisImpure(1R,2R)-Epoxide[α] ≈ +95°(Lower ee)Shi_Cat->ImpureDirect Route (85-95% ee)Impure->TargetRecrystallization

Figure 1: Comparison of Hydrolytic Kinetic Resolution (HKR) yielding high-purity product vs. Direct Epoxidation.

Experimental Protocol: Precision Polarimetry

To validate the identity of (1R,2R)-(+)-1-Phenylpropylene oxide, follow this self-validating protocol.

Equipment Requirements
  • Polarimeter: Sodium D-line (589 nm).[1]

  • Cell: 1 dm (100 mm) thermostated micro-cell.

  • Temperature Controller: Set to

    
    .
    
Step-by-Step Methodology
  • Baseline Correction: Fill the cell with the blank solvent (if using solution) or leave empty (if measuring neat, ensure baseline is zeroed against air).[1]

  • Sample Loading:

    • Inject the neat liquid into the 1 dm cell.

    • Critical: Ensure no bubbles are trapped in the optical path. Epoxides are viscous; inject slowly.[1]

  • Equilibration: Allow the sample to sit in the thermostated block for 5 minutes to reach exactly

    
    .
    
  • Measurement: Record the observed rotation (

    
    ).
    
    • Expected

      
       for neat liquid:
      
      
      (approx).[1][2]
  • Calculation:

    
    [1]
    
    • 
      : Observed rotation (degrees).[1][3]
      
    • 
      : Path length (decimeters) = 1.
      
    • 
      : Density (g/mL) = 1.006.[1][2]
      
Workflow Diagram

PolarimetryStep1Step 1: Zero Polarimeter(Air or Solvent Blank)Step2Step 2: Load Sample(Avoid Bubbles)Step1->Step2Step3Step 3: Thermostat(20°C for 5 mins)Step2->Step3Step4Step 4: Record Alpha (obs)Step3->Step4Step5Step 5: Calculate Specific Rotation[α] = α_obs / (l * d)Step4->Step5DecisionIs [α] within +108° to +112°?Step5->DecisionPassPASS: High Purity (1R,2R)Decision->PassYesFailFAIL: Check Purity/IsomerDecision->FailNo

Figure 2: Standard Operating Procedure (SOP) for Optical Rotation Measurement.

References

  • Sigma-Aldrich. (1R,2R)-(+)-1-Phenylpropylene oxide Product Specification. Retrieved from [1]

  • Jacobsen, E. N., et al. (1997).[1] Hydrolytic Kinetic Resolution of Terminal Epoxides. Science. Retrieved from [1]

  • Wang, Z. X., & Shi, Y. (1998).[1] A Fructose-Derived Ketone for Asymmetric Epoxidation. Journal of Organic Chemistry. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). trans-beta-Methylstyrene oxide Properties. Retrieved from [1]

comparing reactivity of cis vs trans phenylpropylene oxide isomers

Comparative Reactivity Guide: cis- vs. trans- -Methylstyrene Oxide

Executive Summary & Mechanistic Principles

In drug development, the choice between cis- and trans-

While both isomers undergo ring opening, they exhibit distinct kinetic profiles and regioselectivities driven by two competing factors:

  • Electronic Activation (Benzylic): The phenyl group stabilizes the developing positive charge at the

    
    -carbon (benzylic) in the transition state, encouraging nucleophilic attack at the more hindered position.
    
  • Steric Shielding: The methyl and phenyl groups sterically hinder nucleophilic approach.[1] In the cis-isomer, the syn-coplanar arrangement of substituents creates significant steric congestion on the "backside" of the epoxide, often retarding direct

    
     attack compared to the trans-isomer.
    

Key Insight: Experimental data indicates that under neutral/aqueous conditions, the cis-isomer is kinetically unstable and often undergoes isomerization to the trans-isomer prior to or concurrent with hydrolysis. This makes the trans-isomer the more reliable substrate for predictable kinetic resolution.

Reactivity Comparison: Acid vs. Base Catalysis

Acid-Catalyzed Hydrolysis (Solvolysis)

Under acidic conditions, the mechanism shifts from pure


Featuretrans-

-Methylstyrene Oxide
cis-

-Methylstyrene Oxide
Dominant Mechanism Protonation

Backside attack (Anti-addition)
Protonation

Isomerization (partial)

Attack
Regioselectivity High preference for

-attack
(Benzylic). The electronic stabilization of the

-carbocation overrides steric hindrance.
Mixed. Steric clash between the nucleophile and the syn-methyl group can destabilize the transition state for

-attack.
Stereochemical Outcome Inversion at

-C

threo-diol (major)
Inversion at

-C

erythro-diol (major), but scrambling is common due to isomerization.
Relative Rate Fast, spontaneous hydrolysis in aqueous media (pH < 7).Slower direct hydrolysis; often isomerizes to trans first.
Nucleophilic Ring Opening (Aminolysis/Basic Conditions)

In the absence of acid catalysis, the reaction is dominated by steric factors (

Featuretrans-

-Methylstyrene Oxide
cis-

-Methylstyrene Oxide
Regioselectivity

-Attack (Terminal/Homobenzylic).
Nucleophiles attack the less hindered carbon (C2) bearing the methyl group.

-Attack favored.
However, the cis-geometry increases steric bulk near C2 compared to trans, potentially reducing reaction rates.
Product erythro-Amino Alcohol (via inversion)threo-Amino Alcohol (via inversion)
Side Reactions Minimal. Clean

.
Competitive elimination or rearrangement due to steric resistance to substitution.

Visualization of Reaction Pathways[2][3]

The following diagram illustrates the divergent pathways for the isomers, highlighting the "leakage" of the cis-isomer into the trans-pathway under hydrolytic conditions.

ReactivityPathwayscluster_legendPathway LogicCiscis-Isomer(High Ground State Energy)Transtrans-Isomer(Thermodynamically Stable)Cis->TransIsomerization(Spontaneous/Acidic)IntermedProtonatedIntermediateCis->IntermedH+ / ActivationTrans->IntermedH+ / ActivationProd_ErythroErythro-Diol/Amino Alcohol(from cis-direct)Intermed->Prod_ErythroMinor Pathway(Direct cis-opening)Prod_ThreoThreo-Diol/Amino Alcohol(from trans)Intermed->Prod_ThreoMajor Pathway(Benzylic Attack)LegendNote: Isomerization of cis to transoften precedes hydrolysis in aqueous media.

Caption: Mechanistic divergence showing the propensity of the cis-isomer to isomerize to the trans-form prior to product formation.[1][2][3][4][5][6][7][8]

Experimental Protocols

Protocol A: Regioselective Aminolysis of trans- -Methylstyrene Oxide

Objective: Synthesis of amino alcohols with high regiocontrol favoring the

Reagents:

  • trans-

    
    -Methylstyrene oxide (1.0 equiv)
    
  • Benzylamine (1.2 equiv)

  • Ethanol (Solvent)

  • Calcium Triflate [Ca(OTf)

    
    ] (Catalyst, 5 mol%) — Optional for rate enhancement
    

Procedure:

  • Preparation: Dissolve trans-

    
    -methylstyrene oxide (134 mg, 1 mmol) in anhydrous ethanol (2 mL).
    
  • Addition: Add benzylamine (130 µL, 1.2 mmol) dropwise.

    • Note: If using Ca(OTf)

      
      , add it prior to the amine to activate the epoxide oxygen.
      
  • Reaction: Stir at reflux (78 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate solvent under reduced pressure.

  • Purification: Flash chromatography on silica gel. The major product will be the regioisomer resulting from attack at C2 (homobenzylic), yielding the erythro-amino alcohol.

Validation Check:

  • 
    H NMR should show the benzylic proton (CH-OH) as a doublet with a coupling constant 
    
    
    Hz (characteristic of erythro stereochemistry for this system).
Protocol B: Acid-Catalyzed Hydrolysis (Kinetic Study)

Objective: Observing the hydrolysis rate difference.

Procedure:

  • Prepare a solution of 0.1 M HClO

    
     in 50% dioxane/water.
    
  • Inject cis- or trans-epoxide to a final concentration of 10 mM.

  • Monitor the disappearance of epoxide via HPLC (C18 column, Acetonitrile/Water gradient) at 210 nm.

  • Expectation: The trans-isomer will show first-order decay. The cis-isomer may show an induction period or a complex decay curve due to concurrent isomerization to trans.

Comparative Data Summary

The following table synthesizes data regarding the regioselectivity ratios (Benzylic


Nucleophile / ConditionSubstrateRegioselectivity (

:

)
Mechanistic DriverRef
H

O / H

(pH 1)
trans85 : 15 Electronic (Benzylic carbocation character)[1, 2]
H

O / Neutral
trans60 : 40 Mixed (Dipole alignment)[1]
Amines (Basic) trans5 : 95 Steric (Attack at less hindered C2)[3]
Amines (Lewis Acid Cat.) trans90 : 10 Electronic (Activation of C-O bond)[3]
Amines (Basic) cis< 5 : > 95 Steric (Benzylic position highly shielded)[4]

Decision Matrix for Synthesis

Use this flow to select the correct starting material for your target API intermediate.

DecisionTreeStartTarget Molecule StereochemistryThreoThreo-Amino Alcohol(Syn-substituents)Start->ThreoNeedErythroErythro-Amino Alcohol(Anti-substituents)Start->ErythroNeedThreo_PathUse cis-Epoxide + Amine(Inversion at C2)Threo->Threo_PathErythro_PathUse trans-Epoxide + Amine(Inversion at C2)Erythro->Erythro_PathWarningCRITICAL ALERT:cis-Epoxide is expensive and unstable.Consider starting with trans-epoxideand inverting via Mitsunobu later.Threo_Path->Warning

Caption: Strategic selection of epoxide isomer based on desired product stereochemistry.

References

  • Mohan, R. S., et al. (2000). "Spontaneous Hydrolysis Reactions of Cis- and Trans-beta-methyl-4-methoxystyrene Oxides." The Journal of Organic Chemistry. Link

  • Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews. Link

  • Azizi, N., & Saidi, M. R. (2005). "LiClO4-catalyzed regioselective aminolysis of epoxides." Canadian Journal of Chemistry. Link

  • Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides." Journal of the American Chemical Society. Link

Validating Enantiomeric Purity of (1R,2R)-Epoxides: A Comparative Guide to Chiral Shift Reagents and Alternative Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral building block in asymmetric synthesis and drug development, the (1R,2R)-epoxide motif demands rigorous stereochemical validation. While optical rotation provides a preliminary assessment, it is highly susceptible to non-linear behaviors and impurities[1]. Consequently, direct measurement of enantiomeric excess (


) is required.

This guide provides an objective, mechanistic comparison of Lanthanide Chiral Shift Reagents (CSRs)—specifically


—against alternative analytical workflows like Chiral HPLC and Chiral Solvating Agents (CSAs). Designed for application scientists, it details the causality behind experimental choices and provides a self-validating protocol for NMR-based stereochemical analysis.

Mechanistic Causality: How Lanthanide CSRs Work

The use of chiral shift reagents like Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], or


, relies on the formation of transient, diastereomeric coordination complexes in solution[2].

When a racemic or enantioenriched epoxide is introduced to


, the basic oxirane oxygen acts as a Lewis base, coordinating to the paramagnetic Europium(III) center. The chiral camphorate ligands surrounding the europium ion create an asymmetric magnetic environment. Through space (pseudocontact) magnetic dipole interactions, the NMR signals of the epoxide protons are shifted dramatically downfield. Because the resulting complexes—

and

—are diastereomeric, their protons experience different magnetic shielding, resulting in chemical shift non-equivalence (

)[3].

The Core Trade-off: While the paramagnetic nature of Europium induces massive chemical shifts, it also accelerates transverse relaxation (


), leading to peak line broadening. The experimental challenge is titrating the reagent to achieve baseline resolution before the peaks become too broad to integrate accurately[4].

Comparative Analysis of Validation Methods

Selecting the correct analytical method depends on sample availability, stability, and required throughput. Below is an objective comparison of the primary techniques used to determine epoxide enantiomeric purity.

Table 1: Performance Comparison of Stereochemical Analytical Methods
ParameterLanthanide CSRs (e.g.,

)
Chiral HPLC / GCChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)
Mechanism Paramagnetic pseudocontact shiftChiral stationary phase interactionTransient H-bonding / dipoleCovalent diastereomer formation
Resolution (

)
High (0.1 - 0.5 ppm)Excellent (Baseline separation)Low to Moderate (<0.1 ppm)High (Covalent bonds)
Analysis Time Fast (< 30 mins)Slow (Extensive method dev)Fast (< 30 mins)Very Slow (Requires synthesis)
Sample Recovery Moderate (Requires extraction)Low (Unless preparative)High (Simple extraction)None (Destructive)
Major Drawback Paramagnetic line broadening (

)
High cost, column screeningWeak interactions in polar solventsRisk of kinetic resolution/racemization
Ideal Use Case Rapid screening of small batchesHigh-throughput API validationAcid/Base sensitive epoxidesWhen direct NMR/HPLC fails

Note: While Chiral HPLC using covalently-bound stationary phases (e.g., Pirkle columns) is the gold standard for regulatory submissions[5], CSRs provide a rapid, orthogonal method for real-time reaction monitoring without the need for exhaustive column screening.

Method Selection Workflow

To optimize resource allocation, follow the decision matrix below when selecting an enantiomeric validation method for novel epoxides.

G Start Epoxide Enantiomeric Purity Validation Q1 Is the sample volume limited or unstable? Start->Q1 HPLC Chiral HPLC / GC High Resolution Requires Method Dev Q1->HPLC No (Standard API) NMR Direct 1H NMR Rapid, Non-Destructive Q1->NMR Yes (Research Scale) CSR Lanthanide CSRs e.g., Eu(hfc)3 Large ΔΔδ, Broadening NMR->CSR Need distinct peak separation CSA Chiral Solvating Agents No Broadening, Small ΔΔδ NMR->CSA Need sharp coupling constants

Decision matrix for selecting epoxide enantiomeric purity validation methods.

Self-Validating Experimental Protocol: NMR Titration

This protocol is designed as a self-validating system. It strictly requires the use of a racemic standard prior to analyzing the enantioenriched sample to rule out kinetic resolution artifacts and confirm a true 1:1 integration baseline.

Phase 1: Preparation & System Validation
  • Solvent Selection: Dissolve 5–10 mg of the pure (1R,2R)-epoxide in 0.5 mL of anhydrous

    
     or 
    
    
    
    .
    • Causality: Non-coordinating solvents are mandatory. Coordinating solvents (like methanol or DMSO) will competitively bind the Lewis acidic europium center, displacing the epoxide and completely quenching the chiral shift effect.

  • Reagent Preparation: Prepare a stock solution of 75 mg of

    
     in 0.5 mL of the same deuterated solvent[4].
    
    • Causality:

      
       is highly hygroscopic. It must be stored in a desiccator. Trace water will coordinate to the Europium, nullifying the pseudocontact shift.
      
  • Baseline Spectrum: Acquire a standard

    
     NMR spectrum of the pure epoxide (without CSR). Identify the oxirane ring protons (typically 2.5 - 3.5 ppm). These protons are spatially closest to the coordination site and will exhibit the largest enantiomeric separation (
    
    
    
    ).
Phase 2: The Titration Workflow (Using Racemic Standard)
  • Aliquot Addition: Add the

    
     stock solution to the NMR tube in 10 
    
    
    
    increments[4].
  • Equilibration: After each addition, shake the tube vigorously and allow 2 minutes for complexation equilibrium.

  • Monitoring: Acquire a spectrum after each addition. You will observe the oxirane protons shifting downfield. Continue adding the reagent until baseline resolution of the two enantiomers is achieved (typically requiring 0.2 to 0.5 molar equivalents).

    • Causality: Do not add the reagent all at once. Because paramagnetic europium shortens

      
       relaxation times, excess reagent causes severe line broadening. Titration ensures you find the exact "sweet spot" where baseline resolution is achieved before the peaks become too broad to integrate.
      
  • Validation: Integrate the separated peaks. The ratio must be exactly 1:1. If it is not, your acquisition parameters (such as the relaxation delay,

    
    ) are insufficient. Ensure 
    
    
    
    for quantitative integration.
Phase 3: Enantioenriched Sample Analysis
  • Execution: Repeat the exact optimized titration ratio determined in Phase 2 on your enantioenriched (1R,2R)-epoxide sample[2].

  • Calculation: Integrate the separated oxirane proton signals. Calculate the enantiomeric excess using the formula:

    
    
    

References

1.[4] "Enantioselective Epoxidation of Allylic Alcohols." Organic Syntheses, Procedure CV8P0226. Available at:[Link] 2.[5] Jacobsen, E. N., et al. "Chiral catalysts and epoxidation reactions." US Patent 5663393A (1997). Available at: 3.[2] Lee, M., et al. "Synthesis, Kinetic Characterization and Metabolism of Diastereomeric 2-(1-(4-Phenoxyphenylsulfonyl)ethyl)thiiranes as Potent Gelatinase and MT1-MMP Inhibitors." Journal of Medicinal Chemistry (2009). Available at:[Link] 4.[1] Parker, D. "NMR Determination of Enantiomeric Purity." Chemical Reviews 91.5 (1991): 1441-1457. Available at:[Link] 5.[3] Wenzel, T. J., & Chisholm, C. D. "Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry." Progress in Nuclear Magnetic Resonance Spectroscopy 59.1 (2011): 1-63. Available at:[Link] 6. Kureshy, R. I., et al. "Chiral Mn(III) salen complex-catalyzed enantioselective epoxidation of nonfunctionalized alkenes using urea–H2O2 adduct as oxidant." Journal of Catalysis 219.1 (2003): 1-7. Available at:[Link]

Sources

Definitive Guide to Structural Analysis of (1R,2R)-1-Phenylpropylene Oxide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers Subject: Comparative strategies for determining the absolute configuration and structural metrics of (1R,2R)-1-phenylpropylene oxide (trans-β-methylstyrene oxide).

Executive Summary: The "Liquid Challenge"

(1R,2R)-1-phenylpropylene oxide is a critical chiral building block in the synthesis of amphetamine derivatives, amino alcohols, and polyether antibiotics. However, a fundamental challenge exists for structural biologists and chemists: the molecule is a liquid at room temperature (BP 201–207 °C), rendering direct single-crystal X-ray diffraction (SC-XRD) impossible without modification.[1]

This guide compares the three primary workflows used to obtain rigorous structural data for this scaffold: Crystalline Derivatization (The Gold Standard) , Vibrational Circular Dichroism (VCD) , and the emerging Crystalline Sponge Method .

Quick Comparison Matrix
FeatureMethod A: Derivatization (XRD) Method B: VCD Spectroscopy Method C: Crystalline Sponge (XRD)
Primary Data Output 3D Atomic Coordinates (CIF)IR/VCD Spectra vs. CalculatedGuest-Host Crystal Structure
Sample State Solid (Crystal required)Liquid (Neat or Solution)Liquid (nanogram scale)
Abs.[1] Config. Confidence >99% (Flack Parameter < 0.1)>95% (Depends on Theory Fit)>90% (Disorder issues common)
Time to Result 1–2 Weeks (Synthesis + Growth)24–48 Hours3–5 Days
Destructive? Yes (Chemical modification)NoNo (Recoverable)

Method A: The Gold Standard – Crystalline Derivatization

Since the native epoxide cannot be crystallized, the most robust protocol involves regioselective ring-opening followed by heavy-atom derivatization.[1] This introduces a scattering center (Br, Cl, or S) necessary for anomalous dispersion methods to assign absolute stereochemistry.

The Protocol: Regioselective Ring Opening

Objective: Convert the liquid epoxide into a solid crystalline derivative retaining the chiral centers.

  • Step 1: Nucleophilic Attack. The reaction of (1R,2R)-1-phenylpropylene oxide with a secondary amine (e.g., morpholine or dibenzylamine) typically proceeds via

    
     attack at the less hindered 
    
    
    
    -carbon (C2).
  • Step 2: Heavy Atom Tagging. The resulting amino-alcohol is esterified with p-bromobenzoyl chloride.[1] The bromine atom serves as the anomalous scatterer.

Experimental Workflow (DOT Visualization)

G Epoxide (1R,2R)-Epoxide (Liquid) RingOpen Ring Opening (Nucleophilic Attack) Epoxide->RingOpen Benzylamine, 60°C Alcohol Amino-Alcohol Intermediate RingOpen->Alcohol Deriv p-Bromobenzoylation Alcohol->Deriv p-Br-BzCl, Pyridine Cryst Slow Evaporation (EtOH/Hexane) Deriv->Cryst XRD X-Ray Diffraction (Mo Kα Source) Cryst->XRD Data Collection

Figure 1: Workflow for converting liquid chiral epoxides into crystalline solids for X-ray analysis.

Critical Data Parameters

When analyzing the crystal structure of the p-bromobenzoate derivative, the following metrics confirm the (1R,2R) configuration:

MetricAcceptable RangeInterpretation
Flack Parameter -0.05 to 0.10Values near 0.0 confirm correct absolute configuration.[1] Values near 1.0 indicate inverted structure.[1]
R1 Factor < 5.0%Indicates high agreement between the model and diffraction data.
C-O Bond Lengths 1.43 ± 0.02 ÅTypical for the ring-opened ether/ester linkages.[1]
Space Group

or

Chiral space groups required for enantiopure samples.

Expert Insight: The regioselectivity of the ring opening is crucial. For 1-phenylpropylene oxide, nucleophilic attack predominantly occurs at the aliphatic carbon (C2), preserving the stereochemistry at the benzylic position (C1). However, inversion occurs at C2.[1] The X-ray structure will reveal the relative stereochemistry of the derivative, from which the precursor's configuration is deduced.

Method B: Vibrational Circular Dichroism (VCD)[1]

For researchers who cannot afford the time or sample loss associated with derivatization, VCD is the modern alternative. It measures the differential absorption of left and right circularly polarized infrared light.

The Workflow
  • Conformational Search: Computational generation of all low-energy conformers of (1R,2R)-1-phenylpropylene oxide.

  • DFT Calculation: Calculation of the theoretical VCD spectrum using Density Functional Theory (e.g., B3LYP/6-31G*).[1]

  • Measurement: Recording the experimental VCD spectrum of the neat liquid or solution (

    
    ).
    
  • Comparison: Visual and statistical matching of theoretical vs. experimental spectra.

Performance Data
  • Advantages: Non-destructive; requires no crystals.[1]

  • Limitations: Heavily dependent on the accuracy of the computational model. Flexible molecules with many conformers can be difficult to assign.[1]

Supporting Data: Fristrup et al. (2006) successfully demonstrated that VCD could distinguish between methyl-substituted phenyloxirane enantiomers where X-ray was not feasible, achieving a confidence level >99% without derivatization.[1]

Method C: The Crystalline Sponge Method

A cutting-edge technique where the liquid analyte is soaked into a pre-formed porous metal-organic framework (MOF) crystal.[1] The MOF acts as a "sponge," ordering the liquid molecules within its pores.

Mechanism

The liquid (1R,2R)-1-phenylpropylene oxide diffuses into the pores of a cobalt or zinc-based MOF complex. Van der Waals forces align the guest molecules, allowing the entire host-guest complex to be diffracted.

Comparative Analysis

Comparison MethodA Derivatization (Method A) Factor1 Sample Quantity MethodA->Factor1 High (>10 mg) Factor2 Time Investment MethodA->Factor2 High (Weeks) Factor3 Accuracy MethodA->Factor3 Absolute (Direct) MethodB VCD (Method B) MethodB->Factor2 Low (Hours) MethodB->Factor3 Inferred (Indirect) MethodC Crystalline Sponge (Method C) MethodC->Factor1 Ultra-Low (<5 µg)

Figure 2: Decision matrix for selecting a characterization method.[1]

References

  • Fristrup, P., et al. (2006).[1] "Direct Determination of Absolute Configuration of Methyl-Substituted Phenyloxiranes: Combined Experimental and Theoretical Approach." The Journal of Physical Chemistry A, 110(29), 9123–9129.

  • Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1]

  • Inokuma, Y., et al. (2013).[1] "X-ray analysis on the nanogram to microgram scale using porous complexes." Nature, 495, 461–466. [1]

  • Parker, R. E., & Isaacs, N. S. (1959).[1] "Mechanisms of Epoxide Reactions." Chemical Reviews, 59(4), 737–799.

Sources

Safety Operating Guide

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
(1R,2R)-(+)-1-Phenylpropylene oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.